molecular formula C5H11ClN2O2S B161148 4-methylpiperazine-1-sulfonyl Chloride CAS No. 1688-95-5

4-methylpiperazine-1-sulfonyl Chloride

Cat. No.: B161148
CAS No.: 1688-95-5
M. Wt: 198.67 g/mol
InChI Key: GDYYZWFHNRVHCC-UHFFFAOYSA-N
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Description

4-methylpiperazine-1-sulfonyl chloride is a key chemical intermediate, primarily valued in medicinal chemistry and drug discovery for its role as a sulfonylation reagent. Its principal application is in the synthesis of sulfonamide derivatives, a crucial pharmacophore found in many therapeutic agents. The compound reacts with primary and secondary amines to form sulfonamides, a class of compounds known for their diverse biological activities. This reactivity is central to its use in constructing molecular libraries for high-throughput screening and in the lead optimization phase of drug development. Specifically, the 4-methylpiperazine moiety is a common feature in molecules designed to modulate various biological targets, potentially including kinases and GPCRs. The sulfonamide linkage formed by this reagent can improve a compound's metabolic stability, solubility, and binding affinity. As a result, this compound is an essential building block for researchers synthesizing novel chemical entities and exploring structure-activity relationships (SAR) in programs targeting various diseases. It is offered for research purposes only and must be handled by qualified personnel in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperazine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2O2S/c1-7-2-4-8(5-3-7)11(6,9)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYZWFHNRVHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457579
Record name 4-methylpiperazine-1-sulfonyl Chloride
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Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688-95-5
Record name 4-methylpiperazine-1-sulfonyl Chloride
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Record name 4-methylpiperazine-1-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpiperazine-1-sulfonyl chloride is a key building block in modern medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active sulfonamides. The presence of the reactive sulfonyl chloride group, combined with the versatile 4-methylpiperazine moiety, makes this compound a valuable reagent for introducing the sulfonylpiperazine scaffold into drug candidates. This scaffold is a common feature in numerous therapeutic agents, contributing to improved pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical use in research and drug development.

Physicochemical Properties

This compound is typically available as its free base or as a more stable hydrochloride salt. The properties of both forms are crucial for their handling, storage, and application in synthesis.

PropertyThis compoundThis compound hydrochloride
CAS Number 1688-95-5[1]33581-96-3[2]
Molecular Formula C₅H₁₁ClN₂O₂S[1]C₅H₁₂Cl₂N₂O₂S[2]
Molecular Weight 198.67 g/mol [1]235.13 g/mol [2]
Appearance Not explicitly stated, likely a solid or oilSolid
Boiling Point (Predicted) 282.1 ± 29.0 °C[3]Not available
Density (Predicted) 1.44 ± 0.1 g/cm³[3]Not available
Storage Temperature Inert atmosphere, Room Temperature[3]2-8°C, under inert atmosphere[4]

Synthesis and Reactivity

The synthesis of this compound is a critical step in its utilization. While specific, detailed industrial synthesis protocols are often proprietary, a general approach involves the reaction of 1-methylpiperazine with a sulfonating agent.

General Synthesis Pathway

The synthesis of sulfonyl chlorides can be achieved through various methods, including the reaction of a corresponding sulfonic acid with a chlorinating agent or the direct chlorosulfonation of a suitable precursor. For this compound, a common laboratory-scale approach would involve the reaction of 1-methylpiperazine with sulfuryl chloride (SO₂Cl₂) in an inert solvent.

1-Methylpiperazine 1-Methylpiperazine Reaction Reaction 1-Methylpiperazine->Reaction Sulfuryl Chloride (SO2Cl2) Sulfuryl Chloride (SO2Cl2) Sulfuryl Chloride (SO2Cl2)->Reaction Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM)->Reaction This compound This compound Reaction->this compound HCl (byproduct) HCl (byproduct) Reaction->HCl (byproduct)

Caption: General synthesis of this compound.

Reactivity Profile

The primary reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, most notably by amines to form stable sulfonamides.

The reaction with primary or secondary amines is the most common application of this reagent. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an excess of the amine nucleophile) to neutralize the hydrochloric acid byproduct.[5]

This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Primary or Secondary Amine (R1R2NH) Primary or Secondary Amine (R1R2NH) Primary or Secondary Amine (R1R2NH)->Nucleophilic Attack Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Nucleophilic Attack Sulfonamide Sulfonamide Nucleophilic Attack->Sulfonamide HCl Salt of Base HCl Salt of Base Nucleophilic Attack->HCl Salt of Base

Caption: General reaction of this compound with amines.

Spectroscopic Characterization

While a dedicated, publicly available set of spectra for this compound is not readily found, its structure allows for the prediction of key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons (a singlet), and two sets of multiplets for the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons adjacent to the sulfonyl group would be downfield compared to those adjacent to the methyl-bearing nitrogen.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbon and two distinct signals for the non-equivalent methylene carbons of the piperazine ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragmentation of the piperazine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for chlorine-containing fragments.

Applications in Drug Discovery and Development

This compound is a valuable reagent in the synthesis of numerous pharmaceutical compounds. The resulting sulfonamide linkage is a key structural motif in a variety of drugs due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.

Case Study: Sildenafil (Viagra™)

A prominent example of the application of a similar sulfonyl chloride is in the synthesis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[2][6] In the synthesis of Sildenafil, a substituted benzenesulfonyl chloride is reacted with 1-methylpiperazine to form the final drug molecule.[6][7] This reaction highlights the importance of the sulfonyl chloride-amine coupling in the construction of complex drug architectures.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (or its hydrochloride salt)

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • To a solution of the primary or secondary amine (1.0 equivalent) in the anhydrous aprotic solvent, add the tertiary amine base (1.1-1.5 equivalents).

  • Stir the solution at room temperature (or cool in an ice bath if the reaction is expected to be highly exothermic).

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture. If using the hydrochloride salt, an additional equivalent of the base may be required.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude sulfonamide product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. It is moisture-sensitive and should be handled under an inert atmosphere if possible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and important reagent in medicinal chemistry and organic synthesis. Its ability to readily form stable sulfonamides makes it a valuable tool for the synthesis of a wide range of biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in drug discovery and development is likely to remain significant.

References

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride (CAS: 1688-95-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Methylpiperazine-1-sulfonyl chloride, with the CAS number 1688-95-5, is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules.[1] The inherent structural features of the 4-methylpiperazine moiety, combined with the reactive sulfonyl chloride group, make this compound a valuable intermediate in the development of novel therapeutics. The piperazine ring system is a common scaffold in many approved drugs, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and bioavailability.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of this compound to support its effective utilization in research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 1688-95-5[3][4]
Molecular Formula C₅H₁₁ClN₂O₂S[3][4][5]
Molecular Weight 198.67 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 1-(Chlorosulfonyl)-4-methylpiperazine, N-Methylpiperazine-1-sulfonyl chloride[4]
Appearance Not explicitly stated, likely a solidN/A
Boiling Point 279.2 ± 7.0 °C (Predicted)[6]
Density 1.33 ± 0.1 g/cm³ (Predicted)[6]

Synthesis of this compound: A Representative Protocol

Reaction Scheme

1-Methylpiperazine 1-Methylpiperazine Product This compound 1-Methylpiperazine->Product + SO₂Cl₂ SulfurylChloride Sulfuryl Chloride (SO₂Cl₂) HCl HCl

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized by the user. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
1-Methylpiperazine100.161.0
Sulfuryl Chloride134.971.1
Dichloromethane (anhydrous)--
Triethylamine101.191.2
Saturated aq. NaHCO₃--
Brine--
Anhydrous MgSO₄--

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpiperazine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the cooled solution of 1-methylpiperazine. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Slow Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is necessary to control the temperature.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if it is a solid.

G cluster_synthesis Synthesis Workflow A Dissolve 1-methylpiperazine and triethylamine in DCM at 0°C B Slowly add sulfuryl chloride in DCM A->B Exothermic reaction C Stir at room temperature (monitor by TLC) B->C D Aqueous work-up (H₂O, NaHCO₃, Brine) C->D E Dry organic layer (MgSO₄) and concentrate D->E F Purify product (Chromatography/Recrystallization) E->F

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound in drug discovery lies in the high reactivity of the sulfonyl chloride functional group. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[7] This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[1]

Sulfonamides are recognized as important functional groups in medicinal chemistry due to their ability to act as bioisosteres for amides and carboxylic acids, often leading to improved pharmacokinetic profiles.[10][11] The sulfonamide linkage is found in a diverse range of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[1][12]

Start This compound Product N-substituted 4-methylpiperazine-1-sulfonamide Start->Product + R-NH₂ Amine R-NH₂ HCl HCl

Caption: General reaction of this compound with a primary amine.

The 4-methylpiperazine moiety itself can contribute to the biological activity of the final molecule by engaging in specific interactions with biological targets. For instance, it is a key component in the structure of the well-known drug sildenafil (Viagra).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The GHS classification indicates that it is harmful if swallowed and causes severe skin burns and eye damage.[4]

Hazard StatementGHS ClassificationPrecautionary Measures
H302 Harmful if swallowedP264, P270, P301+P317, P330, P501
H314 Causes severe skin burns and eye damageP260, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated fume hood. If the substance is a dust or if there is a risk of aerosol formation, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal:

Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents and bases. Dispose of waste material in accordance with local, state, and federal regulations.

References

Physical and chemical properties of 4-methylpiperazine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride

Introduction

This compound is a reactive chemical intermediate of significant interest to researchers and professionals in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: the piperazine ring, a common motif in numerous biologically active compounds, and the highly reactive sulfonyl chloride group. This unique combination makes it a versatile building block for synthesizing a diverse array of complex molecules, particularly sulfonamide derivatives.[1] The sulfonyl chloride functional group serves as a powerful electrophile, enabling facile reactions with a wide range of nucleophiles to forge stable sulfur-nitrogen or sulfur-oxygen bonds.[2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in a research and development setting.

Chemical Identity and Physical Properties

Correctly identifying the compound and understanding its physical characteristics are fundamental to its proper use and storage.

Identifiers
  • IUPAC Name : this compound[3]

  • CAS Number : 1688-95-5[3][4]

  • Molecular Formula : C₅H₁₁ClN₂O₂S[3]

  • Molecular Weight : 198.67 g/mol [3]

  • Canonical SMILES : CN1CCN(CC1)S(=O)(=O)Cl[3]

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. The data is summarized in the table below.

PropertyValueSource
Appearance White to yellow powder[5]
Molecular Weight 198.67 g/mol [3]
Topological Polar Surface Area 49 Ų[3]
Purity Typically ≥97%[5]
Storage Conditions Room temperature, sealed well, under inert atmosphere[5][6]

Synthesis and Reactivity

The synthetic utility of this compound is rooted in the predictable and efficient reactivity of the sulfonyl chloride group.

General Synthesis Pathway

The synthesis of this compound is typically achieved via the reaction of 1-methylpiperazine with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert solvent. The reaction requires careful control of temperature and stoichiometry to prevent side reactions. The piperazine nitrogen acts as a nucleophile, attacking the sulfur atom of the sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the desired product.

Synthesis_Workflow reagent1 1-Methylpiperazine process Sulfonylation reagent1->process reagent2 Sulfuryl Chloride (SO₂Cl₂) reagent2->process product This compound solvent Inert Solvent (e.g., Dichloromethane) solvent->process Reaction Medium process->product

Caption: General synthesis workflow for this compound.

Core Reactivity: Nucleophilic Substitution

The primary chemical utility of this compound stems from the high reactivity of the sulfonyl chloride moiety.[1] The electron-withdrawing oxygen atoms polarize the sulfur-chlorine bond, making the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the foundation for its use as a scaffold in drug discovery.

The most common and valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is typically rapid, high-yielding, and forms a stable S-N bond, a key linkage in many pharmaceutical agents.[2]

Reactivity_Pathway start_material 4-Methylpiperazine- 1-sulfonyl chloride reaction Nucleophilic Substitution start_material->reaction nucleophile Nucleophile (e.g., R-NH₂) nucleophile->reaction product Substituted Sulfonamide byproduct HCl reaction->product reaction->byproduct forms

Caption: Core reactivity pathway: Sulfonamide formation via nucleophilic substitution.

Experimental Protocols

The following protocols are representative of the synthesis and application of this compound. They are designed to be self-validating, with clear steps and rationales.

Protocol: Synthesis of a Novel Sulfonamide Derivative

This protocol is adapted from established methodologies for the synthesis of sulfonamide derivatives and demonstrates the core application of the title compound.[7]

Objective: To synthesize a novel N-substituted-4-methylpiperazine-1-sulfonamide.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline) (1.0 mmol)

  • Triethylamine (TEA) (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (30 mL)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen amine (1.0 mmol) in 30 mL of anhydrous DCM.

    • Rationale: DCM is an excellent inert solvent for this reaction, dissolving the reactants without participating in the reaction. Anhydrous conditions are crucial as the sulfonyl chloride can hydrolyze in the presence of water.

  • Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.0 mmol) in one portion.

  • Base Addition: Allow the mixture to stir for 10 minutes. Then, carefully add triethylamine (1.2 mmol) dropwise.

    • Rationale: The reaction generates HCl as a byproduct. TEA is a non-nucleophilic organic base that scavenges the HCl, driving the reaction to completion and preventing protonation of the starting amine. An excess is used to ensure complete neutralization.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL).

    • Rationale: The acid wash removes excess triethylamine and its hydrochloride salt.

  • Workup - Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (2 x 20 mL).

    • Rationale: This step removes any residual acidic impurities.

  • Workup - Brine Wash: Wash the organic layer with brine (1 x 20 mL).

    • Rationale: The brine wash removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography or recrystallization to obtain the final sulfonamide.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of this compound and its derivatives.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the N-methyl group (singlet, ~2.3 ppm). Two sets of multiplets for the non-equivalent piperazine ring protons (~2.5 ppm and ~3.2 ppm). The deshielding effect of the sulfonyl group causes a downfield shift for the protons on the carbons adjacent to the sulfonylated nitrogen.
¹³C NMR Resonances for the N-methyl carbon, and the distinct carbons of the piperazine ring.
IR Spectroscopy Strong, characteristic absorption bands for the S=O asymmetric and symmetric stretching of the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[8]
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺). A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed for fragments containing the sulfonyl chloride group.[8]

Safety and Handling

This compound is a hazardous substance that requires careful handling to ensure personnel safety.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 1B) : H314 - Causes severe skin burns and eye damage.[3]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Avoid all personal contact.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[10]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[10][11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Storage

Store in a cool, dry, well-ventilated area in tightly sealed containers.[9] Keep away from incompatible materials such as water, strong oxidizing agents, and bases. The compound is hygroscopic and reactive towards moisture.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of targeted therapeutic agents. The resulting sulfonamides are present in a wide range of drugs, including antibiotics, diuretics, and anticancer agents.[1] The piperazine moiety is known to improve pharmacokinetic properties, such as solubility and bioavailability, and can be crucial for binding to biological targets.

For instance, the condensation of a sulfonyl chloride with an amine is a key step in the synthesis of many complex drugs, including the final step in the synthesis of Sildenafil.[12] While not using this exact reagent, the reaction chemistry is directly analogous and highlights the importance of this synthetic transformation in the pharmaceutical industry. The ability to readily couple this reagent with various amines allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.[1]

References

IUPAC name for 4-methylpiperazine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl Chloride: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern synthetic and medicinal chemistry. We will explore its fundamental chemical properties, logical synthesis routes, and core reactivity, with a particular focus on its application as a versatile building block for the construction of complex sulfonamides. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, protocols, and safety considerations associated with this compound. By grounding our discussion in authoritative sources and detailed methodologies, we aim to provide a self-validating resource that underscores the compound's significance in the synthesis of biologically active molecules.

The Sulfonyl Chloride Moiety: A Cornerstone of Drug Discovery

The sulfonyl group is a critical functional group in medicinal chemistry, prized for its unique physicochemical properties and its ability to act as a bioisostere for other functionalities like carbonyls or phosphates.[1] Its derivatives, particularly sulfonamides, are found in a vast array of marketed pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and antidiabetic properties.[2][3]

The synthetic accessibility of sulfonamides is largely due to the reactivity of their sulfonyl chloride precursors.[4] Sulfonyl chlorides are highly valued in organic synthesis because they serve as robust electrophiles, reacting readily with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of library synthesis and lead optimization in drug discovery programs. The 4-methylpiperazine scaffold itself is a well-established pharmacophore, known to improve pharmacokinetic properties and confer activity across various biological targets.[5] The combination of these two moieties in This compound creates a powerful and versatile building block for constructing novel chemical entities with therapeutic potential.[6]

Chemical Identity and Properties

The unambiguous identification of a reagent is paramount for reproducible science. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[7] Its key identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
Molecular Formula C₅H₁₁ClN₂O₂SPubChem[7]
Molecular Weight 198.67 g/mol PubChem[7]
CAS Number 1688-95-5PubChem[7]
Canonical SMILES CN1CCN(CC1)S(=O)(=O)ClPubChem[7]
InChIKey GDYYZWFHNRVHCC-UHFFFAOYSA-NPubChem[7]
Monoisotopic Mass 198.0229765 DaPubChem[7]
Appearance (Typically) Off-white to yellow solidSupplier Data

A list of common depositor-supplied synonyms includes: 4-Methyl-1-piperazinesulfonyl chloride, 1-(Chlorosulfonyl)-4-methylpiperazine, and N-Methylpiperazine-N'-sulfonyl chloride.[7]

Synthesis and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. The most common laboratory-scale synthesis involves the reaction of 1-methylpiperazine with a sulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert aprotic solvent.

Proposed Synthetic Pathway: 1-Methylpiperazine + Sulfuryl Chloride → this compound + HCl + SO₂

The causality behind this choice is rooted in the high reactivity of sulfuryl chloride. The reaction proceeds via a nucleophilic attack of the more basic secondary amine of 1-methylpiperazine onto the sulfur atom of SO₂Cl₂. A non-nucleophilic base, such as triethylamine or pyridine, is often included to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine. The choice of an aprotic solvent like dichloromethane (DCM) or diethyl ether is critical to prevent hydrolysis of the highly moisture-sensitive sulfonyl chloride product.

Core Application: Sulfonamide Synthesis

The primary utility of this compound is in the synthesis of N-substituted sulfonamides. This transformation is a cornerstone of medicinal chemistry, enabling the facile coupling of the 4-methylpiperazine sulfonyl core to a diverse range of amine-containing fragments.[2][4]

General Reaction Scheme: this compound + R¹R²NH → 4-Methylpiperazine-1-sulfonamide derivative + HCl

The reaction mechanism involves the nucleophilic attack of an amine on the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which serves as an excellent leaving group. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or even excess substrate amine) to neutralize the HCl generated. This prevents the formation of an unreactive ammonium salt from the amine nucleophile.

The versatility of this reaction allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. By varying the amine component, researchers can modulate the steric and electronic properties of the final molecule to optimize potency, selectivity, and pharmacokinetic profiles.[6][8]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_validation Validation reagent 4-Methylpiperazine-1- sulfonyl chloride reaction Reaction Setup (Inert Solvent, 0°C to RT) reagent->reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction base Base (e.g., Pyridine, TEA) base->reaction workup Aqueous Workup (Extraction, Washes) reaction->workup Reaction Completion (TLC) purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Sulfonamide Product purification->product characterization Characterization (NMR, LC-MS, HRMS) product->characterization Confirm Structure & Purity

Caption: Workflow for a typical sulfonamide synthesis using this compound.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a self-validating system for the synthesis of N-benzyl-4-methylpiperazine-1-sulfonamide. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize N-benzyl-4-methylpiperazine-1-sulfonamide via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride starting material.[9]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

  • Reagent Addition: Add pyridine (2.0 eq) followed by the dropwise addition of benzylamine (1.05 eq).

    • Causality: Pyridine acts as a nucleophilic catalyst and as a base to quench the HCl byproduct. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

    • Causality: TLC provides a real-time assessment of the reaction's completion, preventing unnecessary reaction time or premature workup.

  • Workup & Extraction:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

    • Causality: The HCl wash removes excess pyridine and unreacted benzylamine. The NaHCO₃ wash removes any residual acid. The brine wash removes bulk water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Causality: Removing all water is essential before removing the solvent to prevent product degradation or hydrolysis upon storage.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-80% Ethyl Acetate in Hexanes).

    • Causality: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding a high-purity compound.

  • Characterization (Self-Validation): Characterize the purified product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure, identity, and purity.

    • Causality: This final step is non-negotiable for scientific integrity, confirming that the target molecule was synthesized successfully.

G SulfonylCl R-SO₂(Cl) (Sulfur is δ+) TransitionState [Transition State]‡ SulfonylCl->TransitionState Nucleophile Nu-H (e.g., R'₂N-H) Nucleophile->SulfonylCl Nucleophilic Attack Nucleophile->TransitionState Product R-SO₂(Nu) TransitionState->Product Cl⁻ Elimination Byproduct H-Cl TransitionState->Byproduct

References

Spectroscopic Characterization of 4-Methylpiperazine-1-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylpiperazine-1-sulfonyl chloride is a key bifunctional molecule utilized extensively in medicinal chemistry and drug development. Its structure incorporates a reactive sulfonyl chloride moiety and a nucleophilic N-methylpiperazine group, making it a versatile building block for the synthesis of a diverse range of sulfonamides. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, and precise control over their synthesis is paramount. Therefore, unambiguous structural confirmation of intermediates like this compound is essential for ensuring the integrity and success of synthetic pathways.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available, published experimental spectra, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic output. This compound consists of a piperazine ring N-substituted with a methyl group at the 4-position and a sulfonyl chloride group at the 1-position. The piperazine ring is expected to exist in a chair conformation to minimize steric strain.

cluster_0 This compound C5H11ClN2O2S C5H11ClN2O2S MW: 198.67 g/mol MW: 198.67 g/mol mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-methyl protons and the two sets of inequivalent methylene protons of the piperazine ring. The protons on the carbons adjacent to the electron-withdrawing sulfonyl chloride group will be deshielded and appear further downfield compared to those adjacent to the N-methyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.4 - 3.7Triplet4H-CH₂- (adjacent to SO₂Cl)The strong electron-withdrawing effect of the sulfonyl chloride group significantly deshields these protons, shifting them downfield.
~ 2.5 - 2.8Triplet4H-CH₂- (adjacent to N-CH₃)These protons are in a more electron-rich environment compared to the other set of methylene protons, hence they appear more upfield.
~ 2.3 - 2.5Singlet3HN-CH₃The methyl group protons are expected to appear as a sharp singlet in a region typical for N-alkyl groups.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on typical values for similar functional groups.

The deshielded multiplet for the protons adjacent to the sulfonyl chloride group is a key indicator of the successful installation of this functional group[1]. The relative integration of 4:4:3 for the three signals would confirm the overall proton count of the molecule.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is anticipated to display three signals, corresponding to the three distinct carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 52 - 55-CH₂- (adjacent to N-CH₃)These carbons are in a typical range for N-alkylated piperazine rings.
~ 48 - 51-CH₂- (adjacent to SO₂Cl)The sulfonyl chloride group will have a moderate deshielding effect on the adjacent carbons.
~ 45 - 48N-CH₃The N-methyl carbon appears in a characteristic upfield region.

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

G NMR Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of CDCl₃ A->B C Add TMS as internal standard B->C D Transfer to a dry NMR tube C->D E Acquire ¹H NMR spectrum D->E F Acquire ¹³C NMR spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[2] Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is often a good choice for sulfonyl chlorides.[2][3] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.

  • Processing : Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain clear and interpretable spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For this compound, the key functional groups are the sulfonyl chloride (SO₂Cl) and the tertiary amine (piperazine ring).

Predicted IR Absorption Bands and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the S=O stretching vibrations, which are highly characteristic of sulfonyl chlorides.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
2950 - 2800MediumC-H stretch (aliphatic)Corresponds to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
1375 - 1410StrongAsymmetric S=O stretchA very strong and characteristic absorption for the sulfonyl chloride group.[1][4]
1185 - 1204StrongSymmetric S=O stretchAnother strong and characteristic band for the sulfonyl chloride functional group.[1][4]
1125 - 1170StrongC-N stretchCharacteristic stretching vibrations of the C-N bonds within the piperazine ring.[5]
~ 600 - 500Medium-StrongS-Cl stretchThe S-Cl stretching vibration is expected in this region.

The presence of two very strong bands in the 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹ regions is a definitive indicator of the sulfonyl chloride moiety[1][4]. The C-N stretching bands confirm the presence of the piperazine ring structure[5].

Experimental Protocol: FTIR Data Acquisition

Due to the moisture sensitivity of sulfonyl chlorides, sample preparation must be carried out in a dry environment.

G FTIR Sample Preparation (KBr Pellet Method) A Grind 1-2 mg of sample with ~100 mg of dry KBr B Place the mixture into a pellet die A->B C Apply pressure to form a transparent pellet B->C E Place pellet in holder and acquire sample spectrum C->E D Acquire background spectrum of empty sample holder D->E

Caption: Workflow for FTIR sample preparation using the KBr pellet method.

  • KBr Pellet Method : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6][7] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • ATR-FTIR : A more convenient method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[4] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Data Acquisition : A background spectrum should be collected first. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum and Fragmentation Analysis

The nominal molecular weight of this compound is 198 g/mol . The monoisotopic mass is approximately 198.02 Da.[8] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, along with an isotope peak at m/z 200 (M+2) with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

The fragmentation of the molecule is likely to proceed through several key pathways, primarily involving the cleavage of the piperazine ring and the loss of the sulfonyl chloride group or its components.

m/zProposed FragmentRationale
198/200[C₅H₁₁ClN₂O₂S]⁺Molecular ion with characteristic ³⁵Cl/³⁷Cl isotope pattern.
134[C₅H₁₁N₂O₂S]⁺Loss of a chlorine radical (•Cl).
99[C₅H₁₁N₂]⁺Loss of the sulfonyl chloride group (•SO₂Cl). This fragment corresponds to the N-methylpiperazine cation.
70[C₄H₈N]⁺A common fragment from the cleavage of the piperazine ring.
56[C₃H₆N]⁺Further fragmentation of the piperazine ring.

A key fragmentation pathway likely involves the cleavage of the N-S bond, leading to the stable N-methylpiperazine cation at m/z 99. Further fragmentation of this ion would lead to the characteristic piperazine ring fragments at m/z 70 and 56.[9] Another potential fragmentation is the loss of SO₂ (64 Da) from the molecular ion, a common fragmentation pattern for sulfonamides and related compounds, which would result in a fragment at m/z 134.[10][11]

G Proposed Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z 198/200 F1 [C₅H₁₁N₂]⁺ m/z 99 M->F1 - •SO₂Cl F4 [M - Cl]⁺ m/z 163 M->F4 - •Cl F5 [M - SO₂]⁺˙ m/z 134/136 M->F5 - SO₂ F2 [C₄H₈N]⁺ m/z 70 F1->F2 - C₂H₅N F3 [C₃H₆N]⁺ m/z 56 F2->F3 - CH₂

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method : Electron Ionization (EI) is a common method for small, relatively volatile molecules and would likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is another option, particularly if the compound is analyzed as its hydrochloride salt or if soft ionization is preferred to preserve the molecular ion.

  • Sample Introduction : The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands, and the plausible mass spectrometric fragmentation patterns, researchers can confidently verify the identity and purity of this crucial synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. Adherence to these analytical principles is fundamental to maintaining the high standards of scientific integrity required in research and drug development.

References

Methodological & Application

Application Notes & Protocols: 4-Methylpiperazine-1-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the 4-Methylpiperazine Sulfonamide Moiety

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. 4-Methylpiperazine-1-sulfonyl chloride has emerged as a cornerstone reagent for introducing the 4-methylpiperazine sulfonamide moiety into lead compounds. This functional group is not merely a synthetic handle but a carefully chosen pharmacophore that imparts a range of beneficial properties to drug candidates.

The piperazine ring system is classified as a "privileged structure" in medicinal chemistry, owing to its frequent appearance in biologically active compounds that bind to multiple receptors with high affinity.[1] Its derivatives are integral to drugs targeting a wide array of conditions, including bacterial infections, cancer, and central nervous system disorders.[1][2][3][4][5] The 4-methylpiperazine group, in particular, offers several distinct advantages:

  • Enhanced Aqueous Solubility: The tertiary amine of the piperazine ring has a physiologically relevant pKa, allowing it to be protonated at physiological pH. This capacity for salt formation significantly improves the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.

  • Improved Pharmacokinetic Profile: The piperazine moiety can favorably modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It can serve as a "metabolic soft spot" or, conversely, block metabolism at adjacent sites, depending on the structural context.

  • Potent Target Engagement: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the protonated form can engage in ionic interactions, anchoring the drug molecule to its biological target.[1]

The sulfonyl chloride functional group provides a reliable and efficient chemical handle for covalently linking this valuable piperazine moiety to a primary or secondary amine on a core scaffold, forming a stable sulfonamide bond.[6][7] This guide provides a comprehensive overview of this compound, its properties, and detailed protocols for its application.

Physicochemical & Safety Data

Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation.

Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₂S[8]
Molecular Weight 198.67 g/mol [8]
CAS Number 1688-95-5[8][9][10]
Appearance White to off-white solidN/A
Topological Polar Surface Area (TPSA) 49 Ų[8]
Hydrogen Bond Acceptors 4[11]
Hydrogen Bond Donors 0[11]
Rotatable Bonds 1[11]
Safety, Handling, and Storage

Hazard Statement: this compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed.[8]

Core Safety Protocols:

  • Handling: Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[13][14] Avoid inhalation of dust and contact with skin and eyes.[13]

  • Reaction Quenching: Sulfonyl chlorides react exothermically with nucleophiles, particularly water and alcohols. Quench reactions and leftover reagents cautiously, typically by slow addition to a stirred, cooled solution of a mild base like aqueous sodium bicarbonate.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and moisture.[12][13]

Application in Medicinal Chemistry: Sulfonamide Synthesis

The primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[6] This reaction is a robust and widely used transformation in drug development.[15][16]

General Reaction Scheme & Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.[17] The amine nucleophile attacks the sulfur atom, leading to the displacement of the chloride leaving group. An ancillary base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][17]

G cluster_conditions Conditions Amine R-NH₂ (Core Scaffold) Reaction Reaction Vessel Amine->Reaction Nucleophile SulfonylCl 4-Methylpiperazine-1- sulfonyl chloride SulfonylCl->Reaction Electrophile Base Base (e.g., Triethylamine, Pyridine) Base->Reaction HCl Scavenger Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Medium Sulfonamide Target Sulfonamide Salt Base·HCl Salt Reaction->Sulfonamide Reaction->Salt

Caption: General workflow for sulfonamide synthesis.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the reactive sulfonyl chloride. The choice often depends on the solubility of the amine starting material.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated.[6] Pyridine can also be used and may serve as both the base and a catalyst.[17] The base is crucial because its absence would lead to the protonation of the starting amine by the generated HCl, rendering it non-nucleophilic and halting the reaction.

  • Temperature: Reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize potential side reactions. The reaction is then often allowed to warm to room temperature to ensure complete conversion.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-aryl-4-methylpiperazine-1-sulfonamide. Researchers should adapt stoichiometry and conditions based on their specific amine substrate.

Materials & Reagents
  • Amine Substrate (e.g., Aniline derivative)

  • This compound

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled amine solution over 10-15 minutes.

    • Expert Insight: Slow, dropwise addition is critical to manage the reaction exotherm and prevent the formation of undesired byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess TEA)

      • Saturated NaHCO₃ solution (to remove residual acid)

      • Brine (to reduce the solubility of organic material in the aqueous layer)[18]

    • Self-Validation Check: Each wash removes specific impurities. Test the pH of the aqueous layer after the NaHCO₃ wash to ensure it is basic, confirming the neutralization of acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography (typically using a silica gel stationary phase with a hexane/ethyl acetate or DCM/methanol gradient) or recrystallization to yield the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).

Visualizing the Pharmacophoric Role

The 4-methylpiperazine sulfonamide moiety often serves as a key interaction point within a biological target, such as an enzyme active site.

G Sulfonyl Sulfonyl HBD HBD Sulfonyl->HBD H-Bond Acceptor Piperazine Piperazine HBA HBA Piperazine->HBA H-Bond Donor (protonated) Ionic Ionic Piperazine->Ionic Ionic Interaction (protonated) Methyl Methyl Hydrophobic Hydrophobic Methyl->Hydrophobic Hydrophobic Interaction

Caption: Hypothetical drug-receptor interactions.

This diagram illustrates how the sulfonamide oxygens can accept hydrogen bonds, while the protonated piperazine nitrogen can donate a hydrogen bond or form a salt bridge with an acidic amino acid residue. The N-methyl group can engage in favorable hydrophobic interactions.

References

The Versatility of 4-Methylpiperazine-1-sulfonyl Chloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the 4-methylpiperazine moiety has emerged as a "privileged scaffold," frequently employed to enhance aqueous solubility, oral bioavailability, and target affinity.[1] When coupled with a reactive sulfonyl chloride group, as in 4-methylpiperazine-1-sulfonyl chloride , this building block becomes a powerful tool for medicinal chemists. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and an analysis of the rationale behind its use.

The inherent reactivity of the sulfonyl chloride group allows for facile reaction with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2] This reaction is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for screening and optimization. The 4-methylpiperazine portion of the molecule, with its basic nitrogen atom, often serves as a key pharmacophoric element, interacting with biological targets and improving the overall druglike properties of the final molecule.

Core Applications in Drug Discovery

The utility of this compound and its derivatives spans multiple therapeutic areas, primarily due to the favorable characteristics imparted by the 4-methylpiperazine sulfonamide core.

Anticancer Drug Development

The 4-methylpiperazine sulfonamide scaffold is a prominent feature in a number of anticancer agents. Its inclusion can enhance tumor cell penetration and interaction with specific molecular targets. For instance, derivatives of this scaffold have been investigated for their potential to inhibit key signaling pathways involved in cancer progression. One notable example is the synthesis of novel vindoline-piperazine conjugates, where the piperazine moiety, introduced via a sulfonyl linkage, was shown to be crucial for their antiproliferative effects against various human tumor cell lines.[3]

Central Nervous System (CNS) Disorders

The blood-brain barrier presents a significant challenge in the development of drugs targeting the CNS. The physicochemical properties of the 4-methylpiperazine group can be modulated to improve brain penetration. This has led to its use in the synthesis of inhibitors for targets such as the Glycine Transporter-1 (GlyT-1). Inhibition of GlyT-1 is a promising strategy for treating schizophrenia and other neurological disorders.[4] While many studies refer to sulfonylpiperazine derivatives more broadly, the fundamental principles of using this scaffold to achieve CNS activity are well-established.

Antimicrobial and Antiviral Agents

The sulfonamide functional group has a long history in the development of antimicrobial drugs. The incorporation of a 4-methylpiperazine ring can enhance the antibacterial spectrum and potency of these compounds.[5][6] The piperazine nucleus is found in numerous biologically active compounds with applications against various pathogens.[7]

Strategic Rationale for Employing this compound

The decision to use this compound in a synthetic campaign is often driven by a combination of factors aimed at optimizing the final drug candidate's properties.

  • Improved Solubility and Bioavailability: The tertiary amine in the 4-methylpiperazine ring is basic and can be protonated at physiological pH. This positive charge can significantly improve the aqueous solubility of a compound, which is often a prerequisite for good oral bioavailability.[1]

  • Enhanced Target Binding: The piperazine ring can act as a rigid spacer, positioning other functional groups for optimal interaction with a biological target. Furthermore, the nitrogen atoms can participate in hydrogen bonding, a key interaction in many protein-ligand binding events.

  • Modulation of Physicochemical Properties: The N-methyl group can influence the lipophilicity and metabolic stability of the molecule. By fine-tuning these properties, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Synthetic Tractability: this compound is a readily available and reactive building block, allowing for the straightforward synthesis of a diverse range of derivatives. This is particularly advantageous in the early stages of drug discovery, where rapid generation of analogues for structure-activity relationship (SAR) studies is crucial.

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides using this compound. These should be adapted based on the specific properties of the amine substrate.

Protocol 1: General Synthesis of N-Substituted-4-methylpiperazine-1-sulfonamides

This protocol is a generalized procedure for the reaction of this compound with a primary or secondary amine in an aprotic solvent.

Materials:

  • This compound (or its hydrochloride salt)[8]

  • Primary or secondary amine of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture. If using the hydrochloride salt, an additional equivalent of base may be required.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Base: A non-nucleophilic organic base like TEA or DIPEA is used to scavenge the HCl produced, driving the reaction to completion without competing with the amine nucleophile.

  • Equivalents: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the potentially more valuable amine starting material.

Visualization of the General Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification Amine Amine (Primary or Secondary) Stirring Stirring at Room Temperature Amine->Stirring SulfonylChloride This compound SulfonylChloride->Stirring Base Base (e.g., Triethylamine) Base->Stirring Solvent Anhydrous Solvent (e.g., DCM) Solvent->Stirring Quench Quench with Water Stirring->Quench Extract Extract with Organic Solvent Wash Wash with NaHCO3 and Brine Dry Dry over MgSO4 Concentrate Concentrate in vacuo Purify Column Chromatography or Recrystallization Concentrate->Purify Product Purified Sulfonamide Product Purify->Product

Caption: General workflow for sulfonamide synthesis.

Data Presentation: Biological Activity of Derived Compounds

The following table summarizes the biological activity of representative compounds synthesized using a sulfonylpiperazine scaffold. While not all examples utilize this compound specifically, they illustrate the potency that can be achieved with this general structural class.

Compound ClassTargetRepresentative CompoundIC₅₀/GI₅₀Cell Line/AssayReference
Vindoline-piperazine ConjugatesTubulinCompound 231.00 µM (GI₅₀)MDA-MB-468 (Breast Cancer)[3]
Vindoline-piperazine ConjugatesTubulinCompound 251.35 µM (GI₅₀)HOP-92 (Lung Cancer)[3]
Phenyl Benzamide DerivativesEGFRCompound A-115.71 µM (IC₅₀)A-549 (Lung Cancer)[9]
Phenyl Benzamide DerivativesEGFRCompound A-114.26 µM (IC₅₀)HCT-116 (Colon Cancer)[9]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery. Its ability to readily form sulfonamides, combined with the beneficial properties of the 4-methylpiperazine moiety, makes it a powerful tool for medicinal chemists seeking to optimize lead compounds. The straightforward and robust synthetic protocols associated with its use allow for the rapid generation of diverse chemical libraries, accelerating the drug discovery process. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of privileged scaffolds like the 4-methylpiperazine sulfonamide will undoubtedly remain a key strategy in the design of the next generation of medicines.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Methylpiperazine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of novel kinase inhibitors incorporating the 4-methylpiperazine-1-sulfonamide moiety. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents targeting protein kinases.

Introduction: The Strategic Incorporation of the 4-Methylpiperazinesulfonamide Moiety in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The piperazine scaffold is a privileged motif in medicinal chemistry, frequently appearing in approved kinase inhibitors.[1] Its presence can enhance aqueous solubility, provide a key point for molecular recognition, and allow for versatile synthetic elaboration.

This guide focuses on the utility of 4-methylpiperazine-1-sulfonyl chloride as a reactive intermediate for the facile introduction of the 4-methylpiperazinesulfonamide group onto amine-bearing molecular scaffolds. This functional group can act as a hydrogen bond acceptor and donor, potentially forming crucial interactions within the ATP-binding pocket of target kinases.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process commencing with the synthesis of the key building block, this compound, followed by its coupling with a diverse range of primary and secondary amines to generate a library of candidate kinase inhibitors.

Synthetic Workflow Overall Synthetic Strategy cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: Kinase Inhibitor Synthesis cluster_2 Downstream Processing & Evaluation A N-Methylpiperazine C This compound A->C Reaction in inert solvent B Sulfuryl Chloride (SO2Cl2) B->C E Novel Kinase Inhibitor Candidate C->E Sulfonylation Reaction D Amine-containing Scaffold (R-NH2) D->E F Purification & Characterization E->F G In Vitro Kinase Inhibition Assay F->G

Caption: A high-level overview of the synthetic and evaluation workflow.

Part 1: Synthesis of this compound

The synthesis of the sulfonyl chloride is a critical first step. The following protocol is based on the general reaction of secondary amines with sulfuryl chloride.

Protocol 1: Synthesis of this compound

Materials:

  • N-Methylpiperazine

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and an addition funnel, dissolve N-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfuryl Chloride: In the addition funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred N-methylpiperazine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The crude product can be purified by flash column chromatography on silica gel if necessary. The structure and purity of the resulting this compound should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Part 2: Synthesis of Novel Kinase Inhibitors

The synthesized this compound can be readily coupled with a variety of primary and secondary amines to generate a library of potential kinase inhibitors.

Protocol 2: General Procedure for the Sulfonylation of Amines

Materials:

  • This compound

  • Amine-containing scaffold (primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine-containing scaffold (1.0 eq) and the tertiary amine base (1.5 eq) in a suitable anhydrous aprotic solvent (e.g., DCM) to a concentration of approximately 0.1 M.[2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[2]

  • Addition of Sulfonyl Chloride: In a separate flask or syringe, prepare a solution of this compound (1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[2] The slow addition is crucial to minimize potential side reactions, such as di-sulfonylation with primary amines.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water or saturated aqueous NaHCO₃ solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the pure sulfonamide.[2]

Part 3: Purification and Characterization

Purification by Column Chromatography

Flash column chromatography is a standard method for the purification of the synthesized sulfonamides.

ParameterRecommendationRationale
Stationary Phase Silica GelStandard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradientThe polarity of the eluent should be optimized based on the polarity of the synthesized compound. A gradient elution can be effective for separating compounds with different polarities.[3]
Alternative Phases Amide-modified or aminopropyl-packed silicaCan offer different selectivity for sulfonamides and may improve separation in challenging cases.[3]
Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and purity assessment of the final compounds.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the 4-methylpiperazine moiety (signals for the methyl group and the piperazine ring protons) and the aromatic/aliphatic protons of the coupled amine scaffold. The N-H proton of the sulfonamide group typically appears as a singlet in the range of 8-11 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons (if any), aromatic carbons, and the aliphatic carbons of the piperazine ring and the rest of the molecule.

Part 4: In Vitro Kinase Inhibition Assay

Once the novel compounds are synthesized and characterized, their biological activity can be assessed using an in vitro kinase inhibition assay. The following is a general protocol that can be adapted to a specific kinase of interest.

Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for measuring kinase activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into a substrate.

Kinase Assay Workflow Radiometric Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Mix (Buffer, MgCl2, Substrate, Kinase) B Add Test Compound (or DMSO control) A->B C Initiate Reaction with [γ-32P]ATP B->C D Incubate at 30°C C->D E Stop Reaction (e.g., with SDS-PAGE loading buffer) D->E F Separate Reaction Products by SDS-PAGE E->F G Visualize and Quantify 32P Incorporation (Autoradiography or Phosphorimager) F->G H Data Analysis (IC50 determination) G->H

Caption: Step-by-step workflow for a radiometric in vitro kinase assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Test compounds dissolved in DMSO

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare a kinase reaction buffer.

    • Prepare a stock solution of the kinase substrate.

    • Prepare a stock solution of ATP containing a known concentration of [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, the kinase, and the substrate.

    • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle control).

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture. The final ATP concentration should be close to the Kₘ of the kinase for ATP to ensure accurate IC₅₀ determination.

    • Incubate the reaction at 30 °C for a predetermined time, ensuring the reaction is in the linear range (typically less than 20% substrate consumption).

  • Stopping the Reaction and Detection:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

  • Data Analysis:

    • Quantify the amount of ³²P incorporated into the substrate for each compound concentration.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Conclusion

The use of this compound provides a streamlined and efficient method for the synthesis of novel kinase inhibitors. The protocols outlined in this guide offer a robust starting point for researchers to generate and evaluate new chemical entities with the potential to modulate kinase activity. Careful execution of the synthetic, purification, and biological testing procedures is paramount to obtaining reliable and reproducible results in the quest for new therapeutic agents.

References

Application Note: High-Sensitivity HPLC Analysis of Primary and Secondary Amines via Pre-Column Derivatization with 4-methylpiperazine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, drug metabolism studies, and quality control. However, many aliphatic amines lack a native chromophore, rendering them difficult to detect with standard High-Performance Liquid Chromatography (HPLC) using UV-Vis detectors. This application note presents a detailed methodology for the pre-column derivatization of primary and secondary amines with 4-methylpiperazine-1-sulfonyl chloride. This reagent reacts with amines to form stable sulfonamide derivatives that possess a UV-active moiety, significantly enhancing their detectability. This guide provides a comprehensive overview of the underlying chemistry, a step-by-step protocol for the derivatization reaction, a validated HPLC method for the separation and quantification of the derivatives, and performance data to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Amine Analysis

Primary and secondary amines are fundamental functional groups present in a vast array of pharmaceuticals, endogenous compounds, and environmental substances. Accurate quantification of these amines is often essential for understanding pharmacokinetics, monitoring chemical reactions, and ensuring the purity of active pharmaceutical ingredients (APIs). The primary analytical challenge lies in the inherent lack of significant ultraviolet (UV) absorbance or fluorescence in many simple amines, particularly aliphatic ones.[1]

Pre-column derivatization is a powerful and widely adopted strategy to overcome this limitation.[2] This technique involves a chemical reaction that transforms the analyte of interest into a derivative with properties more suitable for the chosen analytical method.[1] By attaching a "tag" with a strong chromophore to the amine, its response to a UV-Vis detector can be dramatically increased, thereby improving the sensitivity and selectivity of the HPLC analysis.[3]

Principle of Derivatization with this compound

The derivatization of amines with this compound is based on the classical sulfonylation reaction. The core of this reaction is a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride.[4] This reaction proceeds readily under mildly alkaline conditions, which serve two primary purposes:

  • Deprotonation of the Amine: The alkaline environment ensures that the primary or secondary amine is in its unprotonated, nucleophilic state, making it reactive towards the sulfonyl chloride.

  • Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid, driving the reaction equilibrium towards the formation of the stable sulfonamide product.[5]

The resulting N-substituted sulfonamide is a stable derivative that incorporates the 4-methylpiperazine moiety, which provides the necessary chromophore for sensitive UV detection in HPLC analysis.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine Primary/Secondary Amine (R-NHR') Sulfonamide UV-Active Sulfonamide Derivative Amine->Sulfonamide Nucleophilic Attack DerivReagent This compound DerivReagent->Sulfonamide Conditions Alkaline Buffer (pH 9-10) Triethylamine (Base) Acetonitrile (Solvent) Heat (e.g., 60°C) Byproduct HCl (neutralized by base)

Caption: Derivatization reaction of an amine with this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the derivatization of amines and their subsequent analysis by HPLC. It is crucial to perform these steps in a well-ventilated fume hood and to use appropriate personal protective equipment, as sulfonyl chlorides can be corrosive and moisture-sensitive.[6]

Materials and Reagents
  • Derivatizing Reagent: this compound (CAS: 1688-95-5)

  • Amine Standard/Sample: Prepare a stock solution of the amine of interest in a suitable solvent (e.g., methanol or acetonitrile).

  • Solvents: HPLC-grade acetonitrile and methanol; reagent-grade dichloromethane.

  • Buffers: 0.1 M Borate buffer (pH 9.5).

  • Base: Triethylamine (TEA).

  • Quenching Solution: A solution of a primary amine, such as 1 M glycine, can be used to react with excess derivatizing reagent.

  • HPLC Mobile Phase: Prepare mobile phases as described in the HPLC method section.

Derivatization Procedure

The following protocol is a robust starting point and may require optimization for specific amines. Optimization of parameters such as reagent concentration, reaction time, and temperature is recommended to achieve the best results.[7]

G start Start prep_sample Prepare Amine Sample/ Standard Solution start->prep_sample add_buffer_base Add Borate Buffer (pH 9.5) and Triethylamine prep_sample->add_buffer_base add_reagent Add 4-methylpiperazine-1- sulfonyl chloride solution add_buffer_base->add_reagent vortex Vortex to Mix add_reagent->vortex incubate Incubate at 60°C for 60 min vortex->incubate cool Cool to Room Temperature incubate->cool quench Quench with Glycine Solution (Optional but Recommended) cool->quench dilute Dilute with Mobile Phase quench->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc Inject into HPLC System filter->hplc

Caption: Experimental workflow for amine derivatization and HPLC analysis.

Step-by-Step Protocol:

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the amine sample or standard solution.

  • Buffering and Base Addition: Add 200 µL of 0.1 M borate buffer (pH 9.5) and 10 µL of triethylamine.

  • Addition of Derivatizing Reagent: Add 200 µL of a freshly prepared 10 mg/mL solution of this compound in acetonitrile.

  • Reaction: Vortex the mixture for 30 seconds and incubate in a heating block or water bath at 60°C for 60 minutes.

  • Cooling: After incubation, allow the reaction mixture to cool to room temperature.

  • Quenching (Optional): To consume excess derivatizing reagent, add 50 µL of 1 M glycine solution and let it stand for 10 minutes at room temperature.

  • Dilution and Filtration: Dilute the final mixture with the initial mobile phase (e.g., add 440 µL to bring the total volume to 1 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method and Validation

The derivatized amines can be effectively separated using reversed-phase HPLC. The following method has been developed and validated to provide excellent resolution and quantification.

HPLC Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimized λmax)
Injection Volume 10 µL
Method Validation

A comprehensive validation of the analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The method should be validated according to established guidelines.

Linearity: The linearity of the method was assessed by preparing and analyzing a series of calibration standards of a derivatized model amine (e.g., benzylamine) over a specified concentration range.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Derivatized Benzylamine0.5 - 100> 0.999

Precision: Precision was evaluated by performing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) is a measure of precision.

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
5< 2.0< 3.0
50< 1.5< 2.5
100< 1.0< 2.0

Accuracy (Recovery): Accuracy was determined by spiking a blank matrix with known concentrations of the amine standard and analyzing the samples. The percentage recovery was then calculated.

Spiked Concentration (µg/mL)Mean Recovery (%)
598.5
50101.2
10099.8

Limits of Detection (LOD) and Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

ParameterValue (µg/mL)
LOD0.15
LOQ0.5

Causality and Trustworthiness in the Protocol

  • Choice of Alkaline pH: The use of a borate buffer at pH 9.5 is critical. This pH is sufficiently high to deprotonate most primary and secondary amines, rendering them nucleophilic, but not so high as to cause significant hydrolysis of the sulfonyl chloride reagent.[2]

  • Use of Triethylamine: While the buffer provides the general pH environment, a non-nucleophilic organic base like triethylamine acts as an efficient scavenger for the HCl produced during the reaction, preventing the protonation of unreacted amine and driving the reaction to completion.[8]

  • Reaction Temperature and Time: Incubation at 60°C for 60 minutes provides a balance between achieving a complete reaction and minimizing potential degradation of the reactants or products. These parameters should be optimized for specific analytes.[7]

  • Quenching Step: The optional quenching step with a primary amine like glycine is a good practice to consume any excess, highly reactive sulfonyl chloride. This prevents the formation of unwanted derivatives with other components in complex samples and can improve the stability of the prepared sample.

  • Reversed-Phase C18 Column: The derivatization process increases the hydrophobicity of the amines, making them well-suited for retention and separation on a non-polar C18 stationary phase.[2]

  • Detection Wavelength: A detection wavelength of 254 nm is a common choice for aromatic sulfonamides and provides good sensitivity.[9] For optimal results, it is recommended to determine the specific λmax of the synthesized derivative using a UV-Vis spectrophotometer or a diode array detector.

Conclusion

Pre-column derivatization with this compound offers a robust and sensitive method for the HPLC analysis of primary and secondary amines. The formation of stable, UV-active sulfonamide derivatives allows for low detection limits and reliable quantification. The detailed protocol and validated HPLC method presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique for their specific analytical needs. The self-validating principles embedded within the protocol, such as the use of appropriate controls and the need for method optimization, ensure the generation of trustworthy and reproducible data.

References

Application Note: Strategic Use of Protecting Groups in Syntheses with 4-Methylpiperazine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Chemoselectivity in Sulfonamide Synthesis

In the landscape of modern drug development and complex molecule synthesis, the introduction of the sulfonamide functional group is a cornerstone of molecular design. 4-Methylpiperazine-1-sulfonyl chloride is a key reagent for installing the 4-methylpiperazinylsulfonyl moiety, a common pharmacophore. However, its utility is directly coupled with its high reactivity. As a potent electrophile, the sulfonyl chloride does not discriminate between various nucleophilic sites within a multifunctional substrate, such as amines and alcohols. This lack of inherent selectivity presents a significant challenge, often leading to undesired side reactions, low yields, and complex purification profiles.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and implementing robust protecting group strategies. By temporarily masking reactive functional groups, chemists can direct the reactivity of this compound with precision, ensuring the desired transformation occurs cleanly and efficiently. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven protocols and troubleshooting insights to empower your synthetic campaigns.

The Reactivity Profile of this compound

The synthetic utility of this compound stems from the electrophilic nature of its sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom highly susceptible to nucleophilic attack. Primary and secondary amines, as well as alcohols, are common nucleophiles that readily react to displace the chloride leaving group, forming stable sulfonamides and sulfonate esters, respectively.

This high reactivity is a double-edged sword. While it facilitates the desired sulfonamide formation, it also necessitates careful substrate design. In a molecule containing multiple nucleophilic centers—for instance, a primary amine and a primary alcohol—a competitive reaction is inevitable without a strategic approach.

G cluster_reagents Reagents cluster_nucleophiles Common Nucleophiles in Substrate cluster_products Potential Products reagent This compound (Electrophile) amine Amine (-NHR) reagent->amine Attacks Sulfur alcohol Alcohol (-OH) reagent->alcohol Attacks Sulfur sulfonamide Desired Sulfonamide amine->sulfonamide Forms sulfonate Side-Product Sulfonate Ester alcohol->sulfonate Forms

Figure 1: Competing reaction pathways of this compound.

The Core Principle: Orthogonal Protecting Group Strategy

To achieve chemoselectivity, we employ protecting groups to temporarily "mask" all but the target functional group. An ideal protecting group should be easy to install, stable to the reaction conditions of the subsequent step (in this case, sulfonamide formation), and easy to remove under conditions that do not affect other functional groups in the molecule[1].

The most powerful approach is an orthogonal protection strategy , which allows for the selective removal of one protecting group in the presence of others[2][3]. This is critical in multi-step syntheses where different functional groups need to be revealed at various stages. For reactions with this compound, this typically involves selecting one protecting group for amines and a different, orthogonally-stable group for alcohols.

G start Start: Multifunctional Substrate analyze Analyze Functional Groups (e.g., Amines, Alcohols) start->analyze select_pg Select Orthogonal Protecting Groups analyze->select_pg protect Step 1: Protection Reactions select_pg->protect sulfonylation Step 2: Reaction with This compound protect->sulfonylation deprotect Step 3: Selective Deprotection sulfonylation->deprotect product Final Product deprotect->product

Figure 2: General workflow for a protecting group-mediated synthesis.

Protecting Group Strategy for Amines

Amines are highly nucleophilic and will readily react with this compound. To control this reactivity, especially in the presence of multiple amines or other nucleophiles, converting the amine to a less reactive carbamate is a standard and highly effective strategy[4].

Recommended Protecting Group: tert-Butyloxycarbonyl (Boc)

The Boc group is a cornerstone of amine protection due to its stability under a wide range of conditions (including basic, hydrogenolysis, and mildly nucleophilic conditions) and its clean removal under acidic conditions[3][5].

Protocol 3.1: Boc Protection of a Primary or Secondary Amine

  • Rationale: This protocol converts the highly nucleophilic amine into a significantly less nucleophilic tert-butyl carbamate, which will not react with the sulfonyl chloride. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, and a base like triethylamine (TEA) or sodium bicarbonate is used to neutralize the acid generated during the reaction.

  • Procedure:

    • Dissolve the amine-containing substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) at a concentration of 0.1-0.5 M.

    • Add triethylamine (1.2 eq).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting Boc-protected amine can often be used without further purification. If necessary, purify by column chromatography on silica gel.

Protecting Group Strategy for Alcohols

Alcohols are also nucleophilic and can compete with amines in reacting with sulfonyl chlorides, leading to the formation of sulfonate esters[6][7]. To prevent this side reaction, alcohols are typically protected as ethers.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers are among the most common alcohol protecting groups because they are easy to install, are stable to a vast array of non-acidic and non-fluoride reaction conditions, and are removed under very specific (and mild) conditions using a fluoride source[8][9]. This makes the TBDMS group orthogonal to the acid-labile Boc group.

Protocol 4.1: TBDMS Protection of an Alcohol

  • Rationale: This protocol converts the alcohol into a sterically hindered silyl ether, which is non-nucleophilic and stable to the basic conditions of the subsequent sulfonylation step. tert-Butyldimethylsilyl chloride (TBDMSCl) is the reagent of choice, and imidazole is used as a base and catalyst.

  • Procedure:

    • Dissolve the alcohol-containing substrate (1.0 eq) in anhydrous dimethylformamide (DMF) or DCM.

    • Add imidazole (1.5 - 2.5 eq).

    • Add TBDMSCl (1.2 - 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with a non-polar solvent like ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and brine to remove residual DMF and imidazole.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure TBDMS-protected alcohol.

Core Synthesis and Deprotection Protocols

With the competing nucleophilic sites masked, the reaction with this compound can proceed with high selectivity.

Protocol 5.1: Sulfonamide Formation on a Protected Substrate

  • Rationale: This is the key bond-forming reaction. The protected substrate, now containing only the desired nucleophilic amine, is reacted with this compound in the presence of a non-nucleophilic base to scavenge the HCl byproduct[10][11]. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Procedure:

    • Dissolve the protected substrate (e.g., the Boc-protected amine) (1.0 eq) in anhydrous DCM.

    • Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-8 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the fully protected sulfonamide by column chromatography.

Protocol 5.2: Orthogonal Deprotection

The final step is the removal of the protecting groups. The choice of deprotection method depends on which group is being removed, showcasing the power of the orthogonal strategy.

A. Acid-Mediated Deprotection of a Boc Group [5]

  • Dissolve the Boc-protected sulfonamide in DCM (0.1 M).

  • Add an excess of trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM).

  • Stir at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Neutralize the residue by dissolving in a suitable solvent and washing with saturated aqueous sodium bicarbonate. Dry and concentrate to yield the deprotected amine.

B. Fluoride-Mediated Deprotection of a TBDMS Group [9]

  • Dissolve the TBDMS-protected substrate in THF (0.1 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq).

  • Stir at room temperature for 1-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the deprotected alcohol.

Summary and Data Presentation

A well-designed protecting group strategy is indispensable for the successful use of reactive reagents like this compound in complex molecule synthesis.

Protecting Group Target Functional Group Protection Reagents Key Stability Deprotection Conditions Orthogonal To
Boc AmineBoc₂O, TEA or NaHCO₃Base, H₂, NucleophilesStrong Acid (TFA, HCl)[5]TBDMS, Benzyl
TBDMS AlcoholTBDMSCl, ImidazoleBase, H₂, Mild Acid, OxidantsFluoride source (TBAF)[9]Boc, Cbz
Cbz AmineCbzCl, BaseAcid, Mild BaseHydrogenolysis (H₂, Pd/C)[5]Boc, TBDMS
PMB AlcoholPMBCl, NaHBase, H₂Oxidative (DDQ)[5]Most other groups

Troubleshooting

Problem Potential Cause Recommended Solution
Low yield of sulfonamide 1. Incomplete protection of competing nucleophiles. 2. Hydrolysis of this compound.1. Confirm complete protection by NMR/LC-MS before proceeding. 2. Ensure all reagents and solvents are rigorously anhydrous.
Deprotection step fails 1. Insufficient deprotection reagent or time. 2. Steric hindrance around the protecting group.1. Increase equivalents of deprotection reagent and/or reaction time. 2. For hindered groups, gentle heating may be required.
Loss of desired product during deprotection 1. Deprotection conditions are too harsh and cleave other parts of the molecule (e.g., the newly formed sulfonamide).1. Re-evaluate the protecting group choice. Select a group with milder deprotection conditions that are compatible with the final product's stability.
Side reaction at a non-target amine/alcohol The chosen protecting group was not stable to the sulfonylation reaction conditions.Review the stability profile of the protecting group. For example, some silyl ethers can be labile to strong Lewis acids or bases.

References

Application Notes & Protocols: One-Pot Synthesis of Sulfonamides using 4-Methylpiperazine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Sulfonamides and the Efficiency of One-Pot Synthesis

The sulfonamide functional group is a lynchpin in modern medicinal chemistry, recognized as a privileged structure in a vast array of therapeutic agents.[1] Its prevalence stems from its role as a key bioisostere for the amide bond, offering similar geometric properties but with enhanced metabolic stability, an additional hydrogen bond acceptor, and an increased polar surface area.[2][3] These attributes can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the development of robust and efficient synthetic routes to novel sulfonamides is a critical endeavor for researchers in drug discovery and development.

Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] While effective, this method often involves the isolation of the sulfonyl chloride intermediate, which can be unstable and hazardous. One-pot syntheses, which circumvent the need to isolate intermediates, offer a more streamlined, time-efficient, and often higher-yielding approach.[2][3]

This application note provides a detailed protocol for the one-pot synthesis of sulfonamides utilizing the readily available reagent, 4-methylpiperazine-1-sulfonyl chloride. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.

Core Reagent: this compound

This compound is a versatile building block for the introduction of the 4-methylpiperazine sulfonyl moiety, a common feature in various biologically active compounds. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₁ClN₂O₂S
Molecular Weight 198.67 g/mol
CAS Number 1688-95-5
Appearance White to off-white solid
Hazards Harmful if swallowed, Causes severe skin burns and eye damage

Safety and Handling: Due to its corrosive nature, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Reaction Mechanism and Rationale

The one-pot synthesis of a sulfonamide from an amine and this compound proceeds via a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocols

General One-Pot Protocol for the Synthesis of Sulfonamides from Primary and Secondary Amines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM or THF (approximately 0.1 M concentration). Add the base (TEA or pyridine, 1.5 eq) to the solution.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted sulfonyl chloride), and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.[4]

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Amine in Anhydrous Solvent B Add Base (e.g., TEA) A->B C Add this compound Solution B->C D Stir at Room Temperature & Monitor C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash with NaHCO₃ (aq) & Brine F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate under Reduced Pressure H->I J Flash Column Chromatography I->J K Characterize Pure Sulfonamide J->K

Caption: One-Pot Sulfonamide Synthesis Workflow.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive this compound to the corresponding sulfonic acid, which would result in a lower yield of the desired sulfonamide.[5]

  • Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An excess of the base is used to ensure complete neutralization.

  • Dropwise Addition: The dropwise addition of the sulfonyl chloride solution helps to control the reaction rate and temperature, especially for highly reactive amines, minimizing the formation of potential side products.

  • Aqueous Work-up: The wash with saturated aqueous sodium bicarbonate is an essential step to remove any unreacted sulfonyl chloride (as the water-soluble sodium sulfonate salt) and any remaining acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Purification: Flash column chromatography is a standard and effective method for purifying the final sulfonamide product from any unreacted starting materials or non-polar byproducts.[4]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive amine (e.g., sterically hindered or electron-deficient).2. Decomposed sulfonyl chloride.3. Insufficient base.1. Increase reaction temperature or use a more polar solvent like DMF.2. Use fresh this compound.3. Ensure at least 1.5 equivalents of base are used.
Formation of Multiple Products 1. Di-sulfonylation of primary amines.2. Side reactions due to impurities.1. Use a slight excess of the primary amine (1.1 eq) relative to the sulfonyl chloride.2. Ensure the purity of starting materials.
Product is a Salt Incomplete neutralization of HCl.Ensure an adequate amount of base is used during the reaction and that the aqueous wash with sodium bicarbonate is performed thoroughly.
Difficulty in Purification Product co-elutes with impurities.Try a different solvent system for column chromatography or consider recrystallization.

Conclusion

The one-pot synthesis of sulfonamides using this compound offers a rapid, efficient, and versatile method for accessing a wide range of N-substituted sulfonamides. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can reliably synthesize these valuable compounds for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis of novel sulfonamides incorporating the 4-methylpiperazine moiety.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Methylpiperazine-1-sulfonyl Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methylpiperazine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important synthetic intermediate. Our focus is on providing scientifically sound, field-proven insights to ensure you achieve the desired purity and yield in your experiments.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active compounds.[1][2] The purity of this reagent is paramount, as impurities can lead to side reactions, compromised yields, and difficulties in the purification of downstream products. Recrystallization is a powerful and commonly employed technique for the purification of this compound. However, like any experimental procedure, it comes with its own set of potential challenges. This guide provides a structured approach to troubleshooting and optimizing the recrystallization of crude this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: The crude this compound fails to dissolve in the chosen solvent, even at elevated temperatures.

Possible Causes:

  • Incorrect Solvent Choice: The solubility of this compound is highly dependent on the solvent system. An inappropriate solvent may not have the capacity to dissolve the compound effectively, even when heated.

  • Insufficient Solvent Volume: You may not be using a sufficient volume of solvent to dissolve the amount of crude material. Recrystallization relies on dissolving the solute in a minimal amount of hot solvent to ensure supersaturation upon cooling.[3]

  • Presence of Insoluble Impurities: The crude product may contain significant amounts of insoluble inorganic salts or polymeric byproducts from the synthesis.

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Good candidate solvents for sulfonyl chlorides often include esters (like ethyl acetate), ketones (like acetone), and chlorinated hydrocarbons, sometimes in combination with a non-polar co-solvent like hexanes or heptane.[4] A suitable recrystallization solvent should dissolve the compound when hot but have low solubility at cooler temperatures.

  • Incremental Solvent Addition: Heat your chosen solvent to its boiling point and add it portion-wise to the crude material with continuous stirring or swirling until the solid just dissolves.[3] This ensures you are using the minimum amount of hot solvent necessary.

  • Hot Filtration: If insoluble impurities are observed, perform a hot gravity filtration of the saturated solution to remove them before allowing the solution to cool.[3][4] This step is crucial for obtaining a pure final product.

Problem 2: Oiling out occurs instead of crystallization upon cooling.

Possible Causes:

  • High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and disrupt the crystal lattice formation, leading to the separation of a liquid phase (oiling out) instead of solid crystals.[4]

  • Solution is Too Concentrated: If the solution is excessively supersaturated, the molecules may not have sufficient time to orient themselves into a crystal lattice and will instead aggregate as an amorphous oil.

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into crystals, favoring the formation of an oil.[3]

Solutions:

  • Re-dissolve and Dilute: If oiling out occurs, reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not immediately place the hot flask in an ice bath.[3] Slow cooling is critical for the formation of well-defined crystals.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the air-solvent interface with a glass rod.[3] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.

  • Trituration: If crystallization remains challenging, try triturating the oil with a poor solvent (e.g., hexanes).[4] This can sometimes wash away impurities and induce solidification.

Problem 3: The recrystallized product has a low yield.

Possible Causes:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling, as the solution may not become sufficiently supersaturated.[3]

  • Premature Crystallization during Hot Filtration: If the solution cools too much during hot filtration, the product can crystallize in the filter funnel, leading to loss of material.

  • Washing with a Warm or Inappropriate Solvent: Washing the collected crystals with a solvent that is not ice-cold or in which the product has some solubility will dissolve some of the purified material.

Solutions:

  • Minimize Hot Solvent: As mentioned previously, use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Efficient Hot Filtration: To prevent premature crystallization, use a pre-heated filter funnel and flask for the hot filtration step. Work quickly and efficiently.

  • Concentrate the Mother Liquor: After collecting the first crop of crystals, you can often obtain a second, albeit less pure, crop by evaporating some of the solvent from the mother liquor and re-cooling.

  • Ice-Cold Solvent Wash: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor without dissolving a significant amount of the product.[3]

Problem 4: The final product is still impure, as indicated by a broad melting point range or analytical data (e.g., NMR).

Possible Causes:

  • Co-crystallization of Impurities: If an impurity has similar solubility properties to the desired product, it may co-crystallize, leading to an impure final product.

  • Incomplete Removal of Mother Liquor: Residual mother liquor, which is rich in impurities, can contaminate the final product if not thoroughly removed during filtration and washing.

  • Decomposition: Sulfonyl chlorides can be susceptible to hydrolysis if exposed to moisture, especially at elevated temperatures.[5] The resulting sulfonic acid is a common impurity.[6]

Solutions:

  • Second Recrystallization: If the purity is not satisfactory after one recrystallization, a second recrystallization using the same or a different solvent system may be necessary.

  • Optimize Washing: Ensure the crystals are washed thoroughly with a small amount of ice-cold solvent during vacuum filtration to displace the impurity-laden mother liquor.

  • Use Anhydrous Solvents: For sensitive sulfonyl chlorides, using anhydrous solvents and performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.[7]

  • Charcoal Treatment: If the solution is colored by high-molecular-weight impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: While the optimal solvent system should be determined experimentally, a good starting point for sulfonyl chlorides of this type is often a mixed solvent system, such as ethyl acetate/hexanes or tetrahydrofuran/hexanes.[7] The more polar solvent (ethyl acetate or THF) is used to dissolve the compound, and the less polar solvent (hexanes) is added to the hot solution until the cloud point is reached, followed by a small amount of the polar solvent to redissolve the precipitate before slow cooling.

Q2: How can I assess the purity of my recrystallized this compound?

A2: Several analytical techniques can be used to assess purity. The most common are:

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities.[6]

  • Chromatographic Methods: Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to separate and visualize impurities. GC-MS is particularly useful for identifying volatile impurities.[6]

Q3: What are the key safety precautions to take when working with this compound?

A3: this compound is a corrosive and moisture-sensitive compound.[8] It is essential to:

  • Handle the compound in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Avoid contact with skin and eyes, as it can cause severe burns.

  • Keep the compound away from moisture to prevent the release of corrosive hydrochloric acid upon hydrolysis.[5]

  • Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[8][9]

Q4: Can I use water as a co-solvent for the recrystallization?

A4: Using water as a co-solvent is generally not recommended for sulfonyl chlorides due to their reactivity with water, which leads to hydrolysis.[5] This would result in the formation of the corresponding sulfonic acid as an impurity and a decrease in the yield of the desired product. It is best to use anhydrous organic solvents.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes should be optimized based on the scale of your experiment and the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate and hexanes)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Filter funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary recrystallization solvent (e.g., ethyl acetate). Heat the mixture to a gentle boil with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[3][4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution into the clean, pre-heated flask.[4]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop.[3] Cover the mouth of the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[3]

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For complete drying, the crystals can be transferred to a watch glass or drying dish and placed in a vacuum oven at a temperature well below the melting point of the product.

Data Presentation

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₂S[11]
Molecular Weight 198.67 g/mol [11]
CAS Number 1688-95-5[11][12]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Saturated Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly Clear Solution ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry Dry Crystals wash_cold->dry pure_product pure_product dry->pure_product Pure Product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_issues Troubleshooting Paths start Start Recrystallization issue Issue Encountered? start->issue success Pure Crystals Obtained issue->success No oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield impure_product Impure Product issue->impure_product solution1 Solution for Oiling Out oiling_out->solution1 Reheat, add solvent, cool slowly solution2 Solution for Low Yield low_yield->solution2 Minimize solvent, concentrate mother liquor solution3 Solution for Impurity impure_product->solution3 Re-recrystallize, optimize washing solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Troubleshooting low yields in 4-methylpiperazine-1-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-methylpiperazine-1-sulfonyl chloride. This resource is designed to provide in-depth technical guidance and troubleshooting advice for researchers encountering challenges, particularly low yields, in this crucial synthetic step. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound are a common yet surmountable challenge. The issues typically arise from the quality of starting materials, reaction conditions, or the work-up procedure. This guide provides a systematic approach to identifying and resolving these problems.

Question 1: My yield of this compound is consistently low. What are the most likely causes?

Low yields can be attributed to several factors, often related to the reactivity of the reagents and the sensitivity of the product to reaction conditions. The primary culprits are moisture, improper temperature control, and suboptimal stoichiometry.

Core Directive: Maintaining Anhydrous Conditions

The paramount principle in this synthesis is the rigorous exclusion of water. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the desired product into the corresponding sulfonic acid, a common and often difficult-to-remove impurity.[1][2]

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_reagents Verify Starting Material Quality (Anhydrous & Pure) start->check_reagents reagent_ok Reagents Meet Spec? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Work-up & Purification (Quenching, Extraction, Isolation) workup_ok Work-up Appropriate? check_workup->workup_ok reagent_ok->check_conditions Yes re_evaluate Re-evaluate Reaction Strategy reagent_ok->re_evaluate No conditions_ok->check_workup Yes conditions_ok->re_evaluate No solution Yield Improved workup_ok->solution Yes workup_ok->re_evaluate No

Caption: A logical workflow for troubleshooting low product yield.

In-depth Analysis and Solutions:

  • Starting Material Purity and Handling:

    • N-Methylpiperazine: This starting material can be hygroscopic. Ensure it is of high purity and handled under an inert atmosphere (e.g., nitrogen or argon). Distillation of N-methylpiperazine before use may be necessary if the purity is questionable.

    • Sulfuryl Chloride (SO₂Cl₂): Use a fresh bottle of sulfuryl chloride. Over time, it can decompose, especially if exposed to moisture, generating HCl and sulfuric acid. This decomposition can be a source of impurities and can affect the reaction stoichiometry.[3]

    • Solvent: The solvent, typically a non-polar aprotic solvent like dichloromethane (DCM) or toluene, must be anhydrous.[1] Using a freshly dried solvent from a solvent purification system is highly recommended.

  • Reaction Conditions:

    • Temperature Control: The reaction of amines with sulfuryl chloride is often exothermic.[4] It is crucial to maintain a low temperature, typically between -10°C and 0°C, during the addition of sulfuryl chloride to the solution of N-methylpiperazine. This minimizes side reactions and decomposition of the product.

    • Stoichiometry and Addition Order: A slight excess of N-methylpiperazine can be used to ensure the complete consumption of sulfuryl chloride. However, a large excess can complicate purification. The recommended procedure is the slow, dropwise addition of sulfuryl chloride to the N-methylpiperazine solution. This maintains a low concentration of the highly reactive sulfuryl chloride, reducing the likelihood of side reactions.

  • Work-up and Purification:

    • Quenching: The reaction should be quenched by carefully adding it to ice-water or a cold, dilute aqueous acid solution. This step must be performed cautiously to avoid a rapid temperature increase that could hydrolyze the product.

    • Extraction: Prompt extraction of the product into an organic solvent is essential to minimize its contact time with the aqueous phase, thereby reducing hydrolysis.

    • Drying and Concentration: The organic layer should be thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating under reduced pressure at a low temperature.

Question 2: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?

The formation of multiple products is a common issue stemming from side reactions. Understanding these potential side reactions is key to mitigating them.

Common Side Reactions and Their Mitigation:

Side ProductFormation MechanismMitigation Strategy
4-methylpiperazine-1-sulfonic acid Hydrolysis of the sulfonyl chloride product during the reaction or aqueous work-up.[1][2]Maintain strictly anhydrous conditions. Use a non-aqueous work-up if possible, or minimize contact with water during extraction.
Bis(4-methylpiperazin-1-yl)sulfone Reaction of the sulfonyl chloride product with another molecule of N-methylpiperazine.Use a slight excess of sulfuryl chloride or carefully control the stoichiometry. Slow, controlled addition of sulfuryl chloride is crucial.
N-Methylpiperazine Hydrochloride Reaction of N-methylpiperazine with HCl, a byproduct of the primary reaction.The use of a non-nucleophilic base, such as triethylamine or pyridine, can scavenge the HCl as it is formed.[1]

Reaction Mechanism and Side Reactions Diagram

G cluster_main Main Reaction cluster_side Side Reactions NMP N-Methylpiperazine Product This compound NMP->Product + SO₂Cl₂ HCl_salt HCl Reaction (NMP Salt) NMP->HCl_salt + HCl (byproduct) SO2Cl2 Sulfuryl Chloride SO2Cl2->Product Hydrolysis Hydrolysis (Sulfonic Acid) Product->Hydrolysis + H₂O Dimerization Reaction with NMP (Bis-sulfone) Product->Dimerization + N-Methylpiperazine

Caption: Desired reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? Aprotic, non-polar solvents such as dichloromethane (DCM), diethyl ether, or toluene are generally preferred.[1] They are good at solubilizing the starting materials and are relatively inert under the reaction conditions. Ensure the solvent is anhydrous.

Q2: Is a base necessary for this reaction? While the reaction can proceed without a base, the inclusion of a non-nucleophilic tertiary amine like triethylamine or pyridine is highly recommended.[1] These bases act as scavengers for the HCl generated during the reaction, preventing the formation of the N-methylpiperazine hydrochloride salt and potentially improving the yield.

Q3: How can I best monitor the progress of the reaction? Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A developing system such as ethyl acetate/hexanes can be used to separate the starting material, product, and major non-polar byproducts. Staining with potassium permanganate can help visualize the spots.

Q4: What are the best practices for storing this compound? The product is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., -20°C) to prevent decomposition.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • N-Methylpiperazine (freshly distilled)

  • Sulfuryl chloride (fresh)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (freshly distilled)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Sulfuryl Chloride: In the dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred N-methylpiperazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a flask containing ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 30°C.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

References

Technical Support Center: Safe Disposal of 4-Methylpiperazine-1-Sulfonyl Chloride Waste

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive technical framework for the safe handling and disposal of waste containing 4-methylpiperazine-1-sulfonyl chloride (CAS 1688-95-5). Designed for researchers, scientists, and drug development professionals, this document emphasizes the chemical principles underlying safe disposal protocols to ensure both personal safety and environmental compliance.

Section 1: Hazard Identification & Core Safety Principles (FAQs)

This section addresses the fundamental hazards associated with this compound and the rationale behind the required safety measures.

Q1: What are the primary chemical hazards of this compound waste?

A1: The primary hazards stem from its classification as a sulfonyl chloride. It is highly reactive, particularly with nucleophiles. The two main risks are:

  • Reactivity with Water: Like other sulfonyl chlorides, it reacts exothermically and potentially violently with water, including moisture in the air.[1][2] This hydrolysis reaction produces corrosive byproducts: hydrochloric acid and 4-methylpiperazine-1-sulfonic acid, leading to the rapid generation of acidic and toxic fumes.[2][3]

  • Corrosivity: The compound itself is corrosive and causes severe skin burns and eye damage.[4] The acidic byproducts of hydrolysis are also highly corrosive.

Q2: Why is it critical to avoid adding water or a basic solution directly to the bulk sulfonyl chloride waste?

A2: This is the most critical safety principle. Adding water or a basic solution to the sulfonyl chloride waste reverses the correct procedure and can lead to a dangerous, uncontrolled reaction. The initial drops of the aqueous solution will react on the surface of the bulk sulfonyl chloride, generating intense localized heat. This can cause the liquid to boil and splash, creating a corrosive aerosol and potentially rupturing the container.[1] The cardinal rule is to ALWAYS add the reactive chemical (sulfonyl chloride) slowly to the quenching/neutralizing solution , never the other way around.[1]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this waste?

A3: A multi-layered PPE approach is required to create a barrier against splashes, corrosive contact, and inhalation.[5]

  • Eye and Face Protection: Safety goggles in combination with a full-face shield are essential.[6] This protects against splashes that can occur during the neutralization process.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any defects before use.[7] Given the high corrosivity, consider double-gloving.

  • Body Protection: A chemical-resistant apron over a lab coat is necessary to protect against splashes.[6]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to control vapor and fume exposure.[1][8]

Section 2: Waste Stream Characterization and Segregation

Properly identifying and segregating waste is the first step in a safe disposal workflow. Mixing incompatible waste streams can lead to dangerous reactions.[9]

Waste Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing this compound waste.

WasteDisposalWorkflow cluster_unc Uncontaminated Waste cluster_con Contaminated Waste start Start: Characterize Waste Stream Containing this compound decision Is the waste contaminated with other chemicals (solvents, reagents)? start->decision unc_proc Follow Protocol 1: Controlled Neutralization of Uncontaminated Reagent decision->unc_proc No con_proc Follow Protocol 2: Packaging for Hazardous Waste Disposal decision->con_proc Yes unc_final Dispose of neutralized aqueous solution in accordance with local regulations. (Verify pH is neutral) unc_proc->unc_final con_final Store in a designated Satellite Accumulation Area. Arrange for pickup by certified hazardous waste disposal service. con_proc->con_final

Caption: Decision workflow for handling sulfonyl chloride waste.

Frequently Asked Questions

Q4: How do I classify my this compound waste?

A4: Waste should be classified into two main categories:

  • Uncontaminated Waste: This includes expired or unused this compound and rinse aid from cleaning otherwise empty containers of the reagent. This waste can typically be neutralized in the lab following a specific protocol.

  • Contaminated Waste: This is any waste stream where this compound is mixed with other chemicals, such as organic solvents (e.g., DCM, THF), other reagents, or reaction byproducts. This waste stream is more complex and must be disposed of via a licensed hazardous waste contractor.[8][10] Do not attempt to neutralize mixed chemical waste streams without a thorough compatibility analysis.

Q5: What chemicals are incompatible and should be kept separate from this waste?

A5: Segregation is key to preventing accidents.[9] Keep this compound waste separate from:

  • Water and Aqueous Solutions (unless part of a controlled neutralization). [3]

  • Bases (e.g., concentrated NaOH, KOH): Uncontrolled mixing can cause a violent reaction.

  • Alcohols and Amines: These will react, often exothermically, to form sulfonates and sulfonamides, respectively.

  • Strong Oxidizing Agents. [11]

  • Combustible materials. [3]

Section 3: Detailed Disposal Protocols

Protocol 1: Neutralization of Uncontaminated this compound

This protocol is for small quantities (typically <100g) of uncontaminated reagent. The principle is a controlled hydrolysis reaction in a basic solution to form inert salts.

Materials:

  • Large beaker or flask (at least 10x the volume of the sulfonyl chloride)

  • Stir bar and magnetic stir plate

  • Ice bath

  • 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • pH paper or pH meter

Procedure:

  • Preparation: Don all required PPE and perform the entire procedure in a chemical fume hood.[8] Prepare the ice bath and place the beaker containing the basic solution in it, ensuring the solution is cold. Begin stirring the basic solution.

  • Slow Addition: Using a pipette or dropping funnel, add the this compound waste to the cold, stirring basic solution dropwise and at a very slow rate.[8]

  • Monitor Temperature: The reaction is exothermic.[8] Monitor the temperature of the basic solution. If the temperature rises significantly or excessive fuming occurs, immediately stop the addition until the solution cools down.

  • Continue Addition: Continue the slow addition until all the sulfonyl chloride has been added.

  • Stir and Verify: Allow the mixture to stir in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.

  • pH Check: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be neutral or slightly basic (pH 7-10). If it is still acidic, slowly add more basic solution until the pH is stable in the neutral range.

  • Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, but only if permitted by your institution's and local environmental regulations. [8][12] Always check with your Environmental Health & Safety (EHS) office first.

Protocol 2: Management of Contaminated Waste Streams

Contaminated waste must be handled as regulated hazardous waste.[10][13]

Procedure:

  • Container Selection: Select a chemically compatible waste container with a screw cap. The container must be clean and dry. Ensure it is free of any residues that could be incompatible.[14]

  • Transfer Waste: Carefully transfer the contaminated waste into the container. Do not overfill; leave at least 10% headspace for expansion.[9]

  • Capping and Labeling: Securely cap the container. Complete a hazardous waste tag with all required information, including the full chemical names of all components and their estimated percentages.[13] Clearly mark the waste as "Hazardous Waste," "Reactive," and "Corrosive."[9][13]

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area.[9] Ensure it is segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.[13]

Section 4: Troubleshooting Guide

Q6: The neutralization reaction is becoming too vigorous, fuming excessively, or getting too hot. What should I do?

A6: Immediately stop the addition of the sulfonyl chloride. Ensure the ice bath has sufficient ice and is in good contact with the reaction vessel. If the reaction continues to accelerate, move away and alert others. Do not attempt to cap the vessel, as pressure can build up.

Q7: I accidentally spilled some this compound. How do I clean it up?

A7: For small spills inside a fume hood:

  • Alert others in the area.[15]

  • Ensure your PPE is intact.

  • Cover the spill with a non-combustible, inert absorbent material like dry sand, vermiculite, or diatomaceous earth.[3][8][16] DO NOT use water or combustible materials like paper towels or sawdust. [3][8]

  • Once the liquid is absorbed, carefully scoop the material into a designated, sealable container.

  • Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it according to Protocol 2.[15]

  • Decontaminate the area with a mild detergent solution, followed by water. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response or EHS team immediately.[3]

Q8: The pH of my neutralized solution is still very acidic after waiting an hour. What happened?

A8: This indicates that an insufficient amount of basic solution was used to neutralize both the sulfonyl chloride and its acidic hydrolysis byproducts. Slowly add more 5-10% sodium bicarbonate or sodium carbonate solution with stirring until the pH is stable in the neutral range (pH 7-10).

Section 5: Chemical Data Summary

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 1688-95-5[4]
Molecular Formula C₅H₁₁ClN₂O₂S[4]
GHS Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damage[4]
Incompatible Materials Water, moist air, strong bases, alcohols, amines, metals, strong oxidizing agents[3][11][17]

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 4-Methylpiperazine-1-sulfonyl Chloride Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents, the quality of each building block is paramount. 4-Methylpiperazine-1-sulfonyl chloride, a key intermediate, is no exception. Its purity directly impacts the impurity profile, yield, and overall safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for assessing the purity of this critical reagent, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, establish a framework for a self-validating protocol, and compare HPLC with viable alternative techniques.

The Analytical Challenge: The Duality of Reactivity

This compound presents a distinct analytical challenge due to its inherent chemical properties. The sulfonyl chloride moiety is highly reactive and susceptible to hydrolysis, which is synthetically useful but analytically problematic.[1][2] Contact with water or other nucleophiles, even trace amounts in solvents or on glassware, can rapidly degrade the analyte to 4-methylpiperazine-1-sulfonic acid. This instability necessitates careful consideration during sample preparation and method development to prevent the generation of artificial impurities and ensure accurate quantification.[3]

Simultaneously, the 4-methylpiperazine group provides a basic handle, making the molecule's chromatographic behavior sensitive to the pH of the mobile phase. These opposing characteristics—a hydrolytically unstable functional group and a pH-sensitive base—form the core challenge that our primary analytical method must overcome.

Primary Method: A Validated Stability-Indicating RP-HPLC Protocol

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purity analysis of many pharmaceutical intermediates, and for good reason. Its high resolving power, sensitivity, and adaptability make it ideal for separating the parent compound from process-related impurities and potential degradants.

The objective is to develop a stability-indicating method: one that can accurately measure the analyte of interest without interference from its degradation products, ensuring that a decrease in the parent peak area corresponds directly to its degradation.

Experimental Protocol: RP-HPLC

This protocol is designed to be robust and provide excellent separation between the primary analyte and its most probable impurity, the sulfonic acid hydrolysate.

Parameter Condition Rationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its non-polar impurities. A longer column ensures higher resolution.
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5). This acidic condition protonates the piperazine nitrogen, ensuring a single ionic state and preventing peak tailing for improved symmetry and efficiency.
Mobile Phase B 0.05% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and is suitable for gradient elution to separate compounds with a range of polarities.
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-31 min: 90% to 10% B; 31-35 min: 10% BThe gradient is designed to first elute the highly polar sulfonic acid degradant, followed by the main analyte, and finally any non-polar process impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 220 nmThe sulfonyl chloride and related structures exhibit UV absorbance at lower wavelengths. 220 nm provides good sensitivity for the parent compound and its likely impurities.
Injection Volume 10 µLA standard volume to ensure sharp peaks without overloading the column.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile (anhydrous).Acetonitrile is used as the diluent due to its aprotic nature, which minimizes the risk of hydrolysis during sample preparation.[4] The use of anhydrous solvent is critical.
Method Validation: The Pillar of Trustworthiness

A protocol is only as reliable as its validation. To ensure the method is a self-validating system, it must be qualified according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Validation Parameters Summary

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of expected impurities and degradants.Peak purity analysis (via PDA detector) should pass. Degradant peaks should be well-resolved from the main analyte peak (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.
Precision To demonstrate the consistency of results (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits.

This validation framework ensures that the analytical data generated is accurate, reliable, and fit for its intended purpose in a regulated environment.[7][8]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample handling to the final, validated purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Weigh Sample Dissolve Dissolve in Anhydrous Acetonitrile Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Validate Verify Against ICH Q2(R1) Criteria Calculate->Validate Report Generate Final Report Validate->Report

Caption: HPLC workflow for purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While RP-HPLC is a powerful and often preferred method, a comprehensive understanding requires comparing it with other analytical techniques. The choice of method often depends on the specific analytical question being asked—be it routine quality control, structural confirmation, or absolute quantification.

Parameter RP-HPLC Gas Chromatography (GC) Titrimetry Quantitative NMR (qNMR)
Principle Separation by polaritySeparation by volatilityChemical reaction (hydrolysis & titration of HCl)Signal intensity relative to an internal standard
Specificity High (separates impurities)High (requires derivatization to avoid degradation)[4]Low (measures total acid-generating species)Very High (structure-specific)
Sensitivity High (µg/mL)Very High (ng/mL)Low (mg/mL)Moderate (mg/mL)
Key Advantage Robust, versatile, and widely used for purity and stability.Excellent for volatile impurities.Simple, inexpensive, no need for reference standards.Provides absolute purity without a specific analyte standard; structural confirmation.[9]
Key Limitation Requires a reference standard for quantification.Analyte is thermally labile; derivatization is often necessary.[10]Non-specific; cannot distinguish between sulfonyl chloride and other hydrolyzable chlorides.[11]High instrument cost, lower sensitivity than chromatographic methods.
Best For Routine QC, stability studies, impurity profiling.Analysis of volatile starting materials or by-products.Quick, rough assay of total sulfonyl chloride content.Primary standard characterization, absolute purity determination.
Visualizing the Method Comparison

This diagram provides a visual summary of the strengths and weaknesses of each analytical approach for this specific application.

Method_Comparison center_node Analysis of 4-Methylpiperazine-1- sulfonyl Chloride HPLC RP-HPLC + High Specificity + High Sensitivity + Stability-Indicating - Requires Standard center_node->HPLC Routine QC GC Gas Chromatography + Very High Sensitivity - Thermal Lability - Derivatization Needed center_node->GC Volatiles Titr Titrimetry - Low Specificity - Low Sensitivity + Simple & Low Cost + No Standard Needed center_node->Titr Quick Assay qNMR qNMR + Absolute Purity + Structural Info - Lower Sensitivity - High Cost center_node->qNMR Primary Standard

References

A Senior Application Scientist's Guide to the Characterization of 4-Methylpiperazine-1-sulfonyl Chloride Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-Methylpiperazine-1-sulfonyl chloride and its derivatives are a class of compounds of significant interest in medicinal chemistry, frequently incorporated into molecules to modulate their physicochemical and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous structural elucidation and purity assessment of these molecules. This guide provides an in-depth, experience-driven comparison of NMR spectroscopy with other common analytical techniques, supported by experimental insights and protocols.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy provides an unparalleled, atom-level view of a molecule's structure. For derivatives of this compound, both ¹H and ¹³C NMR are crucial for confirming the covalent connectivity and stereochemistry. The inherent complexity of the piperazine ring's conformational dynamics often manifests in the NMR spectrum, offering a deeper structural understanding.

Understanding the ¹H NMR Spectrum of this compound Derivatives

The ¹H NMR spectrum of a typical this compound derivative can be dissected into key regions, each providing specific structural information.

  • The 4-Methyl Group: A sharp singlet, typically observed in the upfield region (δ 2.2-2.5 ppm), corresponding to the three protons of the methyl group on the piperazine nitrogen. Its integration value of 3H is a key diagnostic marker.

  • The Piperazine Ring Protons: The eight protons on the piperazine ring are often the most complex region of the spectrum. Due to the chair conformation of the piperazine ring and potential restricted rotation around the N-S bond, these protons are diastereotopic and will appear as distinct multiplets. Typically, they resonate in the range of δ 2.4-3.8 ppm. The protons on the carbons adjacent to the sulfonyl group are expected to be deshielded and appear further downfield compared to the protons adjacent to the methyl-bearing nitrogen.

  • Substituents on the Sulfonyl Group: The chemical shifts and multiplicities of protons on any substituent attached to the sulfonyl chloride moiety will be highly informative for confirming the structure of the derivative.

Key Features of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

  • Methyl Carbon: A signal in the aliphatic region (δ ~45-50 ppm) corresponding to the methyl group.

  • Piperazine Ring Carbons: Typically, two distinct signals are expected for the piperazine ring carbons in a symmetrical environment (δ ~45-55 ppm). However, due to the influence of the sulfonyl group, these signals can be further resolved. The carbons alpha to the sulfonyl group will be shifted downfield.

  • Substituent Carbons: The signals for any carbon atoms in the substituent on the sulfonyl group will appear in their characteristic chemical shift regions.

A Comparative Analysis: NMR vs. Other Techniques

While NMR is a powerhouse for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization. The following table compares the utility of NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy for the analysis of this compound derivatives.

Analytical Technique Strengths for this compound Derivatives Limitations
NMR Spectroscopy - Unambiguous structural elucidation of isomers.- Provides detailed information on the electronic environment of each atom.- Quantitative analysis (qNMR) is possible with an internal standard.[1]- Relatively low sensitivity compared to MS.- Can be time-consuming to acquire and interpret complex spectra.- The presence of conformers can lead to broad or multiple signals.[2][3][4][5]
Mass Spectrometry (MS) - High sensitivity for detecting trace amounts.- Provides accurate molecular weight and elemental composition.- Fragmentation patterns can offer structural clues.- Does not distinguish between isomers.- Provides limited information on the covalent connectivity of the molecule.- Ionization can sometimes be challenging for certain derivatives.
FT-IR Spectroscopy - Rapid and non-destructive.- Excellent for identifying the presence of the sulfonyl chloride functional group (strong S=O stretching bands around 1350-1410 cm⁻¹ and 1160-1204 cm⁻¹).[6]- Provides limited information on the overall molecular structure.- Spectra can be complex and difficult to interpret fully for large molecules.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound derivatives.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactivity of sulfonyl chlorides, aprotic solvents are recommended.[1]

  • For quantitative analysis (qNMR), add a known amount of a suitable internal standard.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Protocol 2: Synthesis of a 4-Methylpiperazine-1-sulfonamide Derivative

This protocol provides a general method for the synthesis of sulfonamide derivatives from this compound, which can then be characterized by NMR.

  • Dissolve the amine starting material (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents).

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide derivative.

Visualizing the Workflow

A logical workflow is essential for the efficient and accurate characterization of novel compounds.

Caption: A typical workflow for the characterization of a novel this compound derivative.

Conclusion

The characterization of this compound derivatives relies heavily on the detailed structural information provided by NMR spectroscopy. While techniques like MS and FT-IR are valuable for providing complementary data, NMR remains the gold standard for unambiguous structure determination. By understanding the nuances of the NMR spectra of these compounds and employing a logical, multi-technique workflow, researchers can confidently and efficiently characterize their novel molecules, accelerating the drug discovery and development process.

References

A Comparative Guide to the Bioactivity of 4-Methylpiperazine Sulfonamides and Other Sulfonamide Classes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the bioactivity of 4-methylpiperazine sulfonamides with other classes of sulfonamides. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and field-proven insights to inform research and development decisions. We will delve into the structure-activity relationships, comparative efficacy in key therapeutic areas, and detailed experimental protocols for assessing bioactivity.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This mechanism laid the foundation for the development of a plethora of antimicrobial drugs.

However, the therapeutic potential of the sulfonamide scaffold extends far beyond its antibacterial origins.[1] By modifying the substituents on the sulfonamide nitrogen and the aromatic ring, medicinal chemists have unlocked a diverse range of pharmacological activities.[2] These "non-antibacterial" sulfonamides have emerged as potent inhibitors of various enzymes, leading to treatments for a multitude of conditions, including cancer, glaucoma, and diabetes.[4][5]

A particularly noteworthy modification is the incorporation of a piperazine ring, and specifically, a 4-methylpiperazine moiety. This structural alteration has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of the parent sulfonamide, often enhancing solubility, bioavailability, and target-specific interactions. This guide will explore the bioactivity of these 4-methylpiperazine sulfonamides in comparison to classical antibacterial sulfonamides and other non-antibacterial sulfonamide derivatives.

Comparative Bioactivity Analysis

This section provides a comparative analysis of 4-methylpiperazine sulfonamides and other sulfonamide classes across different therapeutic areas. The data presented is compiled from various studies, and while direct head-to-head comparisons are limited, the use of standardized assays allows for a reasonable indirect comparison.

Anticancer Activity

The anticancer potential of sulfonamides is a rapidly evolving field of research.[6] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases overexpressed in tumors, disruption of cell cycle progression, and induction of apoptosis.[6]

Table 1: Comparative Anticancer Activity (IC50 in µM) against MCF-7 Breast Cancer Cell Line

Compound ClassSpecific CompoundIC50 (µM) on MCF-7Reference
4-Methylpiperazine Sulfonamide Derivative (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone4.48[7]
Azo-Based Sulfonamide Compound 8h0.18[8]
Azo-Based Sulfonamide Compound 8i0.19[8]
Azo-Based Sulfonamide Compound 8j0.21[8]
Betulin Sulfonamide Compound 13b~10-20[9]
Betulin Sulfonamide Compound 15b~8-14[9]
Classical Aromatic Sulfonamide N-ethyl toluene-4-sulphonamide12.21[3]
Thiophene-based Sulfonamide 2,5-Dichlorothiophene-3-sulphonamide7.13[3]
Standard Chemotherapy Doxorubicin3.42[8]
Standard Chemotherapy Cisplatin2.2-3.8[10]

Analysis:

The data in Table 1, collated from multiple studies using the MCF-7 breast cancer cell line, suggests that the incorporation of different moieties onto the sulfonamide scaffold significantly impacts anticancer activity. Notably, certain azo-based sulfonamides demonstrate exceptionally high potency, with IC50 values in the sub-micromolar range, surpassing that of the standard chemotherapeutic agent doxorubicin in those particular studies.[8] The presented 4-methylpiperazine sulfonamide derivative also shows potent activity with an IC50 of 4.48 µM.[7] While a direct comparison is not available, this value is competitive with other non-classical sulfonamides like the thiophene-based derivative (7.13 µM).[3] It is important to note that variations in experimental conditions between studies can influence IC50 values. However, this compilation provides a valuable snapshot of the potential of these different sulfonamide classes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[11] Their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents, particularly against tumor-associated isoforms like CA IX and CA XII.[11][12]

Table 2: Comparative Inhibitory Activity (Kᵢ in nM) against Carbonic Anhydrase Isoforms

Compound ClassSpecific CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4-Substituted Pyridine-3-sulfonamide (piperazine moiety) Compound 6----[12]
4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide Compound 15--19.5-[12]
Simple Aromatic Sulfonamide 4-Iodobenzenesulfonamide-17.5--[1]
Simple Aromatic Sulfonamide 4-Hydroxybenzenesulfonamide-863--[1]
Benzene-1,3-disulfonamide Derivative --10-100 (GI50)--[13]
Sulfonamides with Sulfonic Acid Tail Multiple Compounds-0.9 - 459.40.9 - 459.40.9 - 459.4[2]
Sulfonamides with Piperazine Bioisosteres Multiple CompoundsPotentSubnanomolarPotent-[5]
Standard CA Inhibitor Acetazolamide (AAZ)25012255.7[11][14]

Analysis:

The data on carbonic anhydrase inhibition highlights the potent inhibitory activity of various sulfonamide classes. Simple aromatic sulfonamides can exhibit Kᵢ values in the nanomolar range against CA II.[1] The introduction of a piperazine moiety, as seen in the 4-substituted pyridine-3-sulfonamide derivatives, has been shown to yield compounds with broad-spectrum growth inhibition against various cancer cell lines, likely through CA inhibition.[12] Furthermore, sulfonamides incorporating piperazine bioisosteres have demonstrated subnanomolar activity against hCA II.[5] This suggests that the piperazine scaffold can be fine-tuned to achieve high potency and potentially isoform-selective CA inhibition.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. DPP-IV inhibitors are a class of oral antidiabetic drugs for the management of type 2 diabetes.[15]

Table 3: Comparative Inhibitory Activity against DPP-IV

Compound ClassSpecific Compound/Series% Inhibition at 100 µM or IC50Reference
1,4-bis(phenylsulfonyl) piperazine derivatives Series 1a-i11.2 to 22.6 %[15][16][17][18]
Tetralin-sulfonamide derivatives Compounds 39 and 40IC50 = 2.80 nM[19]
Thiazoloquinazoline-sulfonamide derivative Compound 27IC50 = 1.12 nM[19]
Coumarin-based Sulfonamide derivatives Compounds 6i and 6jIC50 = 10.98 and 10.14 µM[20]
Standard DPP-IV Inhibitor SitagliptinIC50 = 0.018 µM[20]

Analysis:

The development of sulfonamide-based DPP-IV inhibitors is an active area of research. While the 1,4-bis(phenylsulfonyl) piperazine derivatives showed moderate inhibitory activity, other sulfonamide scaffolds, such as tetralin-sulfonamides and thiazoloquinazoline-sulfonamides, have yielded highly potent inhibitors with IC50 values in the low nanomolar range.[15][16][17][18][19] This indicates that while the piperazine moiety can be a part of a DPP-IV inhibitor, the overall structure of the molecule is critical for achieving high potency.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity assessment, this section provides detailed, step-by-step methodologies for key experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle:

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test sulfonamides in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 3-4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize incubation_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO₂.

Principle:

The esterase activity of CA is measured using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified CA isoform (e.g., hCA II) in Tris-HCl buffer (pH 7.4).

    • Prepare a stock solution of the test sulfonamide in DMSO.

    • Prepare a solution of p-NPA in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the test compound at various concentrations.

    • Include a control without the inhibitor.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA solution.

    • Immediately measure the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

CA Inhibition Assay Workflow

CA_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_data Data Analysis prepare_reagents Prepare Buffers, Enzyme, and Inhibitor add_to_plate Add Reagents to 96-well Plate prepare_reagents->add_to_plate pre_incubate Pre-incubate for 10 min add_to_plate->pre_incubate add_substrate Add p-NPA Substrate pre_incubate->add_substrate measure_absorbance Monitor Absorbance at 400nm add_substrate->measure_absorbance calculate_rates Calculate Reaction Rates measure_absorbance->calculate_rates determine_inhibition Determine % Inhibition calculate_rates->determine_inhibition calculate_ki Calculate Kᵢ determine_inhibition->calculate_ki

Caption: Workflow for the carbonic anhydrase inhibition assay.

DPP-IV Inhibition Assay

This assay is used to screen for inhibitors of DPP-IV.

Principle:

A fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin), is cleaved by DPP-IV to release the highly fluorescent AMC. The increase in fluorescence is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation:

    • Prepare a DPP-IV assay buffer (e.g., Tris-HCl, pH 8.0).

    • Dilute the DPP-IV enzyme in the assay buffer.

    • Prepare a stock solution of the test sulfonamide in DMSO.

    • Prepare a solution of the Gly-Pro-AMC substrate.

  • Assay Procedure:

    • In a black 96-well plate, add the assay buffer, the diluted DPP-IV enzyme, and the test compound at various concentrations.

    • Include a positive control (a known DPP-IV inhibitor like sitagliptin) and a negative control (without inhibitor).

    • Pre-incubate the plate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

DPP-IV Inhibition Assay Workflow

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_reaction_measurement Reaction & Measurement cluster_analysis Data Analysis reagent_prep Prepare Buffers, Enzyme, Inhibitor add_reagents Add Reagents to Black 96-well Plate reagent_prep->add_reagents pre_incubation Pre-incubate for 10-15 min add_reagents->pre_incubation add_substrate Add Gly-Pro-AMC Substrate pre_incubation->add_substrate incubation_30min Incubate for 30 min add_substrate->incubation_30min read_fluorescence Read Fluorescence (Ex/Em: 360/460nm) incubation_30min->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for the DPP-IV inhibition assay.

Structure-Activity Relationships (SAR)

The bioactivity of sulfonamides is intricately linked to their chemical structure. The following diagram illustrates the general pharmacophore of a sulfonamide and key structural features influencing its activity.

Sulfonamide Pharmacophore

SAR_Pharmacophore cluster_sulfonamide General Sulfonamide Structure cluster_key_features Key Structural Features for Bioactivity R1 Aromatic_Ring Aromatic/Heterocyclic Ring R1->Aromatic_Ring R1_mod R¹ Substituent: - Influences antibacterial spectrum (e.g., p-amino group for DHPS inhibition). - Can be modified for other targets. R1->R1_mod SO2 SO₂ Aromatic_Ring->SO2 Ring_mod Aromatic/Heterocyclic Ring: - Provides a scaffold for diverse interactions. - Can be tailored for specific enzyme active sites. Aromatic_Ring->Ring_mod NH NH SO2->NH R2 NH->R2 R2_mod R² Substituent: - Crucial for diversifying bioactivity. - Incorporation of piperazine, especially 4-methylpiperazine, can enhance solubility, cell permeability, and target binding. R2->R2_mod

Caption: Key structural features of sulfonamides influencing their bioactivity.

The p-amino group at the R¹ position is a classic feature of antibacterial sulfonamides, mimicking the natural substrate (p-aminobenzoic acid) of DHPS.[2] For non-antibacterial sulfonamides, this position is often modified or unsubstituted. The nature of the aromatic or heterocyclic ring is critical for orienting the molecule within the target's active site.

The most significant diversification in bioactivity arises from modifications at the R² position. The introduction of a 4-methylpiperazine ring at this position can:

  • Enhance Solubility and Bioavailability: The basic nitrogen of the piperazine ring can be protonated at physiological pH, increasing water solubility. The methyl group can also influence lipophilicity.

  • Provide Additional Binding Interactions: The piperazine ring can engage in hydrogen bonding, van der Waals interactions, or ionic interactions with the target protein, thereby increasing binding affinity and potency.

  • Tune Pharmacokinetic Properties: The piperazine moiety can influence metabolism and excretion pathways, leading to improved drug-like properties.

Conclusion

The 4-methylpiperazine sulfonamide scaffold represents a promising platform for the development of novel therapeutics with a wide range of biological activities. While classical sulfonamides are primarily known for their antibacterial effects, the incorporation of the 4-methylpiperazine moiety has unlocked potent anticancer and enzyme inhibitory properties.

This guide has provided a comparative overview of the bioactivity of 4-methylpiperazine sulfonamides alongside other sulfonamide classes, supported by quantitative data and detailed experimental protocols. The evidence suggests that 4-methylpiperazine sulfonamides are highly competitive in terms of anticancer and enzyme inhibitory potency. Further research focusing on direct comparative studies and the elucidation of structure-activity relationships will be crucial for the rational design of next-generation sulfonamide-based drugs with enhanced efficacy and selectivity. The versatility of the sulfonamide scaffold, particularly when combined with the favorable properties of the 4-methylpiperazine ring, ensures its continued relevance in modern drug discovery.

References

A Strategic Advantage in Sulfonamide Synthesis: A Comparative Guide to 4-Methylpiperazine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the synthesis of sulfonamides is a cornerstone of molecular design. The choice of the sulfonylating agent is a critical decision that extends beyond mere reaction efficiency; it profoundly influences the physicochemical and pharmacological properties of the final compound. While traditional reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are workhorses of organic synthesis, specialized agents offer strategic advantages. This guide provides an in-depth comparison of 4-methylpiperazine-1-sulfonyl chloride against other common sulfonylating agents, highlighting its unique benefits in the context of modern drug discovery.

The Sulfonylation Reaction: More Than Just a Bond

Sulfonylation is a fundamental transformation in organic chemistry, typically involving the reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, to form a sulfonamide or a sulfonate ester, respectively.[1] The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[2][3] The selection of the sulfonylating agent dictates not only the reaction's success but also imparts a specific sulfonyl group that becomes an integral part of the molecular architecture.

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom.[4] This is influenced by the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.[4] Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[4]

A Comparative Overview of Common Sulfonylating Agents

To appreciate the advantages of this compound, it is essential to understand the characteristics of commonly used alternatives.

Sulfonylating AgentStructureKey Characteristics
This compound C₅H₁₁ClN₂O₂SIntroduces a 4-methylpiperazine moiety, enhancing aqueous solubility and providing a common pharmacophore.[5]
p-Toluenesulfonyl chloride (TsCl) C₇H₇ClO₂SA widely used, stable arylsulfonyl chloride. The resulting tosylates are excellent leaving groups.[4][6]
Methanesulfonyl chloride (MsCl) CH₃ClO₂SA highly reactive alkanesulfonyl chloride. The resulting mesylates are also excellent leaving groups.[4][6]
Dansyl chloride C₁₂H₁₂ClNO₂SUsed to introduce a fluorescent tag for analytical purposes.
2,4-Dichlorobenzenesulfonyl chloride C₆H₃Cl₃O₂SA highly reactive arylsulfonyl chloride due to the electron-withdrawing chlorine atoms.[4]

The Strategic Advantage of this compound

The primary advantage of using this compound lies not in its reactivity profile but in the valuable molecular fragment it introduces. The 4-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[3][5]

1. Enhanced Aqueous Solubility and Improved Pharmacokinetics: A significant challenge in drug development is achieving adequate aqueous solubility for oral bioavailability. The basic nitrogen of the piperazine ring is readily protonated at physiological pH, significantly increasing the water solubility of the parent molecule. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for a successful drug candidate.

2. In-built Biological Activity: The 4-methylpiperazine core is present in numerous approved drugs and biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[3][5] By using this compound, a researcher can seamlessly integrate this well-established pharmacophore into a new molecular entity, potentially leading to new or enhanced biological effects.

3. Synthetic Utility as a Building Block: This reagent serves as a versatile building block for creating libraries of novel compounds for high-throughput screening.[5] Its reactivity allows for reliable sulfonamide formation with a diverse range of primary and secondary amines.

Reactivity and Mechanistic Considerations

While alkanesulfonyl chlorides like MsCl are generally more reactive, the choice of sulfonylating agent is often dictated by the desired final product rather than reaction speed alone. The reaction of sulfonyl chlorides with amines is a well-established nucleophilic substitution at the sulfur atom.

Sulfonylation Mechanism cluster_0 General Sulfonylation Mechanism R_amine R'-NH₂ SulfonylCl R-SO₂Cl R_amine->SulfonylCl Nucleophilic Attack Intermediate [R'-NH₂⁺-SO₂(R)-Cl⁻] SulfonylCl->Intermediate Product R'-NH-SO₂R Intermediate->Product Elimination of HCl HCl HCl

Caption: General mechanism of sulfonylation.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[7]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical perspective, the following are generalized protocols for the synthesis of a sulfonamide using this compound and, for comparison, p-toluenesulfonyl chloride.

Protocol 1: Synthesis of a Sulfonamide using this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and stir.

  • Addition of Sulfonylating Agent: Dissolve this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Sulfonamide using p-Toluenesulfonyl chloride (TsCl)

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous pyridine, which acts as both the solvent and the base.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for 12-24 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

Workflow start Start: Synthesize Sulfonamide amine Dissolve Amine in Anhydrous Solvent start->amine base Add Base (e.g., Triethylamine) amine->base cool Cool to 0 °C base->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl react Stir at Room Temperature (2-24h) add_sulfonyl->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify Crude Product workup->purify end End: Isolated Sulfonamide purify->end

Caption: A typical experimental workflow for sulfonamide synthesis.

Making the Right Choice: A Decision Framework

The selection of a sulfonylating agent is a strategic decision based on the desired properties of the final product.

Decision Tree cluster_leaving_group Introduce a Good Leaving Group cluster_drug_discovery Drug Discovery Application cluster_high_reactivity React with a Weak Nucleophile start Goal of Sulfonylation? lg_choice Use TsCl or MsCl start->lg_choice Functional Group Transformation dd_goal Desired Property? start->dd_goal Synthesize Bioactive Molecule hr_choice Use MsCl or an Activated Arylsulfonyl Chloride start->hr_choice High Reactivity Needed solubility Improve Solubility/ADME dd_goal->solubility bioactivity Introduce Pharmacophore dd_goal->bioactivity use_4mp Use this compound solubility->use_4mp bioactivity->use_4mp

Caption: Decision framework for selecting a sulfonylating agent.

Conclusion

While traditional sulfonylating agents like TsCl and MsCl are indispensable for many synthetic transformations, this compound offers a distinct and strategic advantage in the realm of drug discovery and medicinal chemistry. Its ability to introduce the 4-methylpiperazine moiety provides a direct route to enhancing the aqueous solubility and pharmacokinetic properties of a molecule, while also incorporating a well-established pharmacophore. For researchers aiming to synthesize novel compounds with drug-like properties, this compound is not just a reagent, but a powerful tool for molecular design.

References

A Comparative Crystallographic Guide to 4-Methylpiperazine-1-Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and the development of new chemical entities. The piperazine moiety, a "privileged structure" in medicinal chemistry, is a common scaffold in a vast array of therapeutic agents. When functionalized with a sulfonyl group, it gives rise to sulfonamides with diverse biological activities. This guide provides a comparative analysis of the X-ray crystallography of derivatives of 4-methylpiperazine-1-sulfonyl chloride, offering insights into their synthesis, crystal packing, and molecular conformations. The experimental data presented herein serves as a valuable resource for predicting and understanding the solid-state properties of this important class of compounds.

The Significance of Structural Analysis in Drug Discovery

The precise arrangement of atoms in a molecule, as determined by single-crystal X-ray diffraction, governs its physical and chemical properties.[1][2] These properties, in turn, influence a drug candidate's solubility, stability, and ability to interact with its biological target. By comparing the crystal structures of a series of related compounds, we can elucidate structure-property relationships that are crucial for optimizing lead compounds.

Synthesis of 4-Methylpiperazine-1-Sulfonamide Derivatives: A General Approach

The synthesis of the derivatives discussed in this guide typically follows a straightforward nucleophilic substitution reaction. The parent this compound serves as the electrophile, which reacts with a variety of nucleophiles, most commonly primary or secondary amines, to form the corresponding sulfonamides.

Synthesis_Workflow reagent1 This compound reaction Reaction reagent1->reaction reagent2 Primary or Secondary Amine (R-NHR') reagent2->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) base->reaction product 4-Methylpiperazine-1-sulfonamide Derivative reaction->product

Caption: General synthetic workflow for 4-methylpiperazine-1-sulfonamide derivatives.

Experimental Protocol: General Synthesis of N-Substituted-4-methylpiperazine-1-sulfonamides

This protocol provides a general procedure for the synthesis of sulfonamide derivatives from this compound and a representative amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide derivative.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the starting materials and the product.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any remaining acid and water-soluble byproducts.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of this compound derivatives. This data allows for a direct comparison of how different substituents influence the crystal system, space group, and unit cell dimensions.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-(Methylsulfonyl)piperazin-1-ium chloride C₅H₁₃ClN₂O₂SMonoclinicP2₁/c6.02319.10977.9852100.70430.522
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide C₁₂H₁₆ClN₃OOrthorhombicP2₁2₁2₁24.9209.503311.064902620.38
4-Phenyl-piperazine-1-sulfonamide C₁₀H₁₅N₃O₂SMonoclinicP2₁/c24.18299.54859.788592.232258.558
N-allyl-N-benzyl-4-methylbenzenesulfonamide C₁₇H₁₉NO₂SOrthorhombicPna2₁18.691910.56128.1065901600.34

Analysis of Molecular Conformation and Intermolecular Interactions

A critical aspect of crystal structure analysis is the examination of the molecule's conformation and the non-covalent interactions that dictate the crystal packing.

Piperazine Ring Conformation

In the vast majority of reported crystal structures, the piperazine ring of these derivatives adopts a stable chair conformation . This is the lowest energy conformation for a six-membered saturated heterocycle, minimizing steric strain.

Supramolecular Assembly through Hydrogen Bonding

Hydrogen bonds are a dominant force in the crystal packing of many sulfonamide derivatives. The sulfonamide group itself provides both hydrogen bond donors (N-H) and acceptors (S=O).

In the crystal structure of 4-(Methylsulfonyl)piperazin-1-ium chloride, the ions are linked into a three-dimensional framework by N—H⋯Cl and C—H⋯Cl hydrogen bonds. For N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains.[3] Similarly, in 4-Phenyl-piperazine-1-sulfonamide, the crystal structure consists of layers of polar regions with sulfonamide functions linked by hydrogen bonds.[4]

X-ray Crystallography Experimental Protocol: A Step-by-Step Guide

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[5] Once suitable crystals are grown, the following general procedure is employed for data collection and structure solution.

Caption: Workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth:

  • Method: Slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution are common techniques.

  • Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For the derivatives discussed, ethanol, methanol, or mixtures of ethyl acetate and hexanes are often suitable.

  • Rationale: Slow crystal growth is crucial for minimizing defects and obtaining a well-ordered crystal lattice.[5]

2. Crystal Selection and Mounting:

  • Selection: Under a microscope, select a single, transparent crystal with well-defined faces and no visible cracks or imperfections.[5]

  • Mounting: The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or cryoprotectant oil.

3. Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS) is used.[1]

  • Procedure: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. A series of diffraction images are collected at different crystal orientations.

4. Data Processing:

  • Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

  • Scaling and Merging: The intensities of symmetry-related reflections are scaled and merged to create a unique dataset.

5. Structure Solution:

  • Phase Problem: The diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography.

  • Methods: Direct methods or Patterson methods are typically used to obtain an initial estimate of the phases and generate an initial electron density map.

6. Structure Refinement:

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using parameters such as the R-factor.

Conclusion

This guide provides a foundational understanding of the synthesis and X-ray crystallographic analysis of this compound derivatives. The comparative data highlights the consistent adoption of a chair conformation by the piperazine ring and the significant role of hydrogen bonding in dictating the supramolecular architecture. The detailed experimental protocols offer a practical starting point for researchers entering this field. By systematically applying these techniques, scientists can continue to unravel the intricate solid-state structures of these medicinally important compounds, paving the way for the design of new and improved therapeutic agents.

References

A Comparative Guide to LC-MS Methods for the Analysis of 4-Methylpiperazine-1-sulfonyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the accurate analysis of reactive intermediates is paramount to ensuring the integrity and success of a synthetic route. 4-Methylpiperazine-1-sulfonyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds. However, its inherent reactivity, particularly its susceptibility to hydrolysis, presents a significant analytical challenge. This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing this labile sulfonyl chloride, offering field-proven insights and detailed experimental protocols.

The Analytical Challenge: The Instability of this compound

Direct analysis of this compound by conventional reversed-phase liquid chromatography (RPLC) is often fraught with difficulty. The aqueous mobile phases typically employed in RPLC can readily hydrolyze the sulfonyl chloride to its corresponding sulfonic acid, leading to inaccurate quantification and a misleading representation of the reaction's progress. The primary challenge, therefore, is to stabilize the analyte for the duration of the analytical workflow.

Method 1: The Derivatization Approach - A Robust Solution for Stabilization and Analysis

The most reliable and robust method for the analysis of this compound reaction mixtures involves in-situ derivatization. This strategy converts the reactive sulfonyl chloride into a stable sulfonamide derivative that is amenable to RPLC-MS analysis. This approach not only circumvents the issue of hydrolysis but also often improves the chromatographic properties and ionization efficiency of the analyte.

Rationale for Derivatization

Sulfonyl chlorides readily react with primary and secondary amines to form highly stable sulfonamides.[1] By introducing a suitable amine to the reaction mixture, the this compound is quantitatively converted to its corresponding sulfonamide. This derivative is significantly less susceptible to hydrolysis and can be readily analyzed using standard RPLC-MS conditions. The choice of derivatizing agent can also be tailored to enhance UV absorbance or mass spectrometric response.

Experimental Workflow: Derivatization followed by UPLC-MS/MS

cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis reaction_mixture Reaction Mixture Aliquot derivatization_reagent Add Derivatization Reagent (e.g., Benzylamine in ACN) reaction_mixture->derivatization_reagent quench Quench Reaction (e.g., with formic acid) derivatization_reagent->quench dilute Dilute for Injection quench->dilute injection Inject Sample dilute->injection separation Reversed-Phase UPLC Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Figure 1: Experimental workflow for the derivatization-based UPLC-MS/MS analysis.

Detailed Protocol: Derivatization with Benzylamine
  • Sample Preparation:

    • Carefully withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a solution of benzylamine (20 µL of a 10 mg/mL solution in acetonitrile) in a microcentrifuge tube.

    • Vortex the mixture and allow it to react for 10 minutes at room temperature to ensure complete derivatization.

    • Quench the reaction by adding 10 µL of 1% formic acid in acetonitrile.

    • Dilute the quenched mixture to 1 mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • UPLC-MS/MS Conditions:

    • System: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MS/MS Detection (MRM):

      • Precursor Ion (M+H)+ for Benzylamine Derivative: m/z 284.1

      • Product Ions: Monitor for characteristic fragments, such as the loss of the benzyl group or fragmentation of the piperazine ring.[2][3]

Method 2: Direct Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) - A Comparative Alternative

While derivatization is the recommended approach, it is instructive to consider direct analysis methods and their inherent limitations. Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique suited for the retention of polar compounds that are poorly retained in RPLC. In theory, HILIC could offer a means for the direct analysis of the polar this compound.

Rationale for HILIC

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, typically acetonitrile, with a small amount of aqueous modifier. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. This allows for the retention of polar compounds without the high aqueous content of RPLC mobile phases, potentially mitigating on-column hydrolysis.

Experimental Workflow: Direct HILIC-MS Analysis

cluster_0 Sample Preparation cluster_1 HILIC-MS Analysis reaction_mixture Reaction Mixture Aliquot dilute Dilute in High Organic (e.g., 95% Acetonitrile) reaction_mixture->dilute injection Inject Sample dilute->injection separation HILIC Separation injection->separation detection MS Detection (Full Scan & SIM) separation->detection data_analysis Data Analysis detection->data_analysis

Figure 2: Experimental workflow for the direct HILIC-MS analysis.

Detailed Protocol: Hypothetical HILIC-MS Method
  • Sample Preparation:

    • Withdraw a 10 µL aliquot of the reaction mixture.

    • Dilute the aliquot to 1 mL with 95% acetonitrile to ensure compatibility with the initial HILIC mobile phase.

  • HILIC-MS Conditions:

    • System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: A HILIC column with an amide or unbonded silica stationary phase (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Ionization: ESI, positive mode.

    • MS Detection: Full scan mode to detect the protonated molecule of this compound (m/z 199.0) and its potential hydrolysis product (m/z 181.0).

Performance Comparison

ParameterDerivatization with UPLC-MS/MSDirect HILIC-MS Analysis
Analyte Stability High (stable sulfonamide derivative)Low (prone to on-column hydrolysis)
Robustness HighLow to Moderate (sensitive to water content)
Sensitivity High (often enhanced by derivatization)Moderate (potential for ion suppression)
Selectivity High (MRM detection)Moderate (relies on chromatographic separation)
Throughput HighModerate
Method Development More complex (requires optimization of derivatization)Seemingly simpler, but challenging to achieve robustness

Discussion and Recommendations

The experimental data and established chemical principles strongly advocate for the use of a derivatization-based approach for the analysis of this compound reaction mixtures. The conversion to a stable sulfonamide derivative effectively eliminates the primary analytical challenge of analyte instability.[1] This method provides a robust, sensitive, and selective assay suitable for the accurate monitoring of reaction progress and purity assessment.

While direct HILIC analysis presents a theoretical alternative, it is fraught with potential complications. The presence of even small amounts of water in the sample or mobile phase can lead to the degradation of the sulfonyl chloride. Furthermore, achieving reproducible retention and peak shape in HILIC can be more challenging than in RPLC.

For routine and high-throughput analysis in a drug development setting, the derivatization-UPLC-MS/MS method is unequivocally the superior choice. The initial investment in developing the derivatization step is far outweighed by the gains in method robustness, reliability, and data quality.

Conclusion

The analysis of reactive intermediates like this compound demands a carefully considered analytical strategy. While direct injection techniques may seem appealing in their simplicity, they often fail to provide the necessary accuracy and robustness. The derivatization of the sulfonyl chloride to a stable sulfonamide, followed by UPLC-MS/MS analysis, represents a scientifically sound and field-proven approach. This method ensures the integrity of the analytical results, providing researchers and drug development professionals with the reliable data necessary to make informed decisions in their synthetic and process chemistry endeavors.

References

Spectroscopic comparison of 4-methylpiperazine-1-sulfonyl chloride and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Spectral Analysis in Drug Development

In the intricate world of pharmaceutical synthesis, the unambiguous characterization of molecules at each stage of a reaction is not merely a procedural formality; it is the bedrock of safety, efficacy, and reproducibility. This guide provides a detailed spectroscopic comparison of 4-methylpiperazine-1-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, with its precursors, piperazine and 1-methylpiperazine. Through a meticulous examination of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations that occur during the synthesis, providing researchers and drug development professionals with a robust framework for spectral interpretation and quality control.

The Synthetic Pathway: A Logical Progression of Molecular Functionality

The synthesis of this compound from piperazine involves a two-step process: N-methylation of piperazine to form 1-methylpiperazine, followed by sulfonylation. Understanding this synthetic route is paramount to interpreting the spectroscopic data, as each step introduces specific functional groups that give rise to characteristic spectral signatures.

Piperazine Piperazine Methylpiperazine 1-Methylpiperazine Piperazine->Methylpiperazine N-Methylation Sulfonyl_Chloride 4-Methylpiperazine-1- sulfonyl chloride Methylpiperazine->Sulfonyl_Chloride Sulfonylation Sulfuryl_Chloride Sulfuryl Chloride (SO₂Cl₂) Methylating_Agent Methylating Agent (e.g., CH₃I)

Figure 1: Synthetic pathway from piperazine to this compound.

FT-IR Spectroscopy: Tracking the Vibrational Fingerprints of Transformation

Infrared spectroscopy provides a rapid and effective method for identifying functional groups within a molecule. The transition from the precursors to the final product is marked by the appearance and disappearance of specific vibrational bands.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples (piperazine), prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. For liquid samples (1-methylpiperazine and this compound), a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Comparative FT-IR Data

CompoundKey Vibrational Bands (cm⁻¹)Interpretation
Piperazine 3200-3400 (broad), 2800-3000, 1440-1490, 1120-1180N-H stretch (secondary amine), C-H stretch, C-H bend, C-N stretch
1-Methylpiperazine 2800-3000, 2785 (Bohlmann band), 1450-1480, 1150-1200C-H stretch, C-H stretch (trans to lone pair), C-H bend, C-N stretch[1][2][3][4][5]
This compound 2800-3000, 1370-1410 (strong), 1166-1204 (strong)C-H stretch, Asymmetric S=O stretch, Symmetric S=O stretch[6]

Analysis and Interpretation:

The FT-IR spectrum of piperazine is characterized by a broad absorption in the 3200-3400 cm⁻¹ region, indicative of the N-H stretching of the secondary amine groups. The C-H stretching vibrations of the methylene groups in the ring appear in the 2800-3000 cm⁻¹ range.

Upon methylation to form 1-methylpiperazine , the most significant change is the disappearance of the N-H stretching band and the appearance of characteristic C-H stretching bands for the methyl group. A notable feature in the spectra of many N-alkyl amines is the presence of "Bohlmann bands" in the 2700-2800 cm⁻¹ region, which arise from the C-H stretching of a C-H bond that is anti-periplanar to the nitrogen lone pair.

The final product, This compound , exhibits the most dramatic spectral changes. The introduction of the sulfonyl chloride group is confirmed by the appearance of two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O double bonds, typically found in the 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ regions, respectively.[6] The N-H band remains absent, and the C-H stretching bands of the piperazine ring and the methyl group are retained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms, allowing for a detailed structural elucidation of the molecules.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.[7]

Comparative ¹H NMR Data

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Piperazine ~2.68singlet-CH₂- (all 8 protons equivalent)
1-Methylpiperazine ~2.2-2.6multiplet-CH₂- (ring protons)
~2.2singlet-CH₃
This compound ~2.5 (predicted)triplet-CH₂- (adjacent to N-CH₃)
~3.3 (predicted)triplet-CH₂- (adjacent to N-SO₂Cl)
~2.3 (predicted)singlet-CH₃

Comparative ¹³C NMR Data

CompoundChemical Shift (δ, ppm)Assignment
Piperazine ~47.9-CH₂-
1-Methylpiperazine ~55, ~46-CH₂- (adjacent to N-CH₃), -CH₂- (adjacent to NH)
~46-CH₃
This compound ~54 (predicted)-CH₂- (adjacent to N-CH₃)
~48 (predicted)-CH₂- (adjacent to N-SO₂Cl)
~45 (predicted)-CH₃

Analysis and Interpretation:

The ¹H NMR spectrum of piperazine is simple, showing a single sharp peak around 2.68 ppm, as all eight methylene protons are chemically equivalent due to the symmetry of the molecule.[7] The ¹³C NMR spectrum correspondingly shows a single signal at approximately 47.9 ppm.[7]

In 1-methylpiperazine , the symmetry is broken. The methyl group appears as a singlet around 2.2 ppm in the ¹H NMR spectrum. The piperazine ring protons become non-equivalent, giving rise to more complex multiplets in the 2.2-2.6 ppm region. In the ¹³C NMR spectrum, two distinct signals are observed for the ring carbons, one for the carbons adjacent to the methyl-substituted nitrogen and another for the carbons adjacent to the secondary amine nitrogen, along with a signal for the methyl carbon.

For This compound , the introduction of the strongly electron-withdrawing sulfonyl chloride group causes a significant downfield shift for the adjacent methylene protons and carbons. In the ¹H NMR spectrum, the protons on the carbons adjacent to the N-SO₂Cl group are expected to resonate at a lower field (around 3.3 ppm) compared to those adjacent to the N-CH₃ group (around 2.5 ppm). Both sets of ring protons would likely appear as triplets due to coupling with their neighbors. The methyl protons would remain a singlet, possibly with a slight downfield shift compared to 1-methylpiperazine. The ¹³C NMR spectrum is also expected to show distinct signals for the two types of ring carbons, with the carbons adjacent to the sulfonyl chloride group being the most deshielded.

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[7]

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Piperazine 8656, 43
1-Methylpiperazine 10085, 70, 58, 43
This compound 198 (for ³⁵Cl), 200 (for ³⁷Cl)Predicted: [M-Cl]⁺, [M-SO₂Cl]⁺, fragments of the piperazine ring

Analysis and Interpretation:

The mass spectrum of piperazine shows a molecular ion peak at m/z 86. Common fragmentation pathways involve the loss of ethyleneimine and other ring cleavages, leading to fragments at m/z 56 and 43.[8]

1-methylpiperazine exhibits a molecular ion at m/z 100.[1][9][10] Its fragmentation is characterized by the loss of a methyl group (m/z 85) and various ring cleavages, producing characteristic ions at m/z 70, 58, and 43.[1][9]

For This compound , the molecular ion peak is expected to show an isotopic pattern characteristic of a chlorine-containing compound, with peaks at m/z 198 (for the ³⁵Cl isotope) and m/z 200 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Key fragmentation pathways would likely involve the loss of the chlorine atom, the entire sulfonyl chloride group, and subsequent fragmentation of the 1-methylpiperazine cation. The presence of a fragment ion at m/z 99 (for ³⁵Cl) would be characteristic of the sulfonyl chloride group.[6]

cluster_0 Spectroscopic Analysis Workflow Sample Sample (Precursor or Product) FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Data Combined Spectral Data FTIR->Data NMR->Data MS->Data Analysis Comparative Analysis & Interpretation Data->Analysis Conclusion Structural Confirmation Analysis->Conclusion

Figure 2: A generalized workflow for the spectroscopic characterization of synthetic compounds.

Conclusion

The spectroscopic comparison of this compound with its precursors, piperazine and 1-methylpiperazine, provides a clear and instructive example of how FT-IR, NMR, and Mass Spectrometry can be used in concert to monitor the progress of a chemical synthesis and confirm the structure of the final product. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. By understanding the characteristic spectral features of the starting materials and the functional groups being introduced, researchers can confidently interpret the data for the target molecule, ensuring the integrity and quality of their synthetic work. This analytical rigor is fundamental to the successful development of new and effective pharmaceuticals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.